Arborinine
説明
This compound has been reported in Almeidea coerulea, Ruta macrophylla, and other organisms with data available.
structure
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-17-10-7-5-4-6-9(10)14(18)13-11(17)8-12(20-2)16(21-3)15(13)19/h4-8,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBZZQPALSPNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203378 | |
| Record name | Arborinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arborinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5489-57-6 | |
| Record name | Arborinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5489-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arborinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005489576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arborinine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arborinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBORININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XG8UE639 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arborinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
| Record name | Arborinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of Arborinine?
An In-depth Technical Guide to the Chemical Profile of Arborinine
Introduction
This compound is a naturally occurring acridone alkaloid predominantly isolated from various plant species of the Rutaceae family, such as Glycosmis parva, Ruta graveolens, and Teclea gerrardii.[1][2] Structurally, it belongs to the acridine class of compounds.[3] This molecule has garnered significant interest within the scientific community due to its wide spectrum of pharmacological activities. Research has demonstrated its potential as an anticancer, antimicrobial, antifeedant, and antioxidant agent.[2] Notably, its mechanism of action in certain cancers involves the inhibition of Lysine Demethylase 1A (LSD1), highlighting its potential in epigenetic therapy.[4][5] This guide provides a comprehensive technical overview of the chemical structure, properties, biological activities, and experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is systematically named 1-hydroxy-2,3-dimethoxy-10-methylacridin-9(10H)-one.[6] It is a solid compound soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]
Chemical Identifiers
-
IUPAC Name: 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one[3]
Figure 1: 2D Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 285.29 g/mol | [1][6] |
| Melting Point | 175 - 177 °C | [1][3] |
| Boiling Point | 508.4 °C (Predicted) | [1] |
| Appearance | Powder | [7] |
| Solubility | Soluble in Chloroform, DMSO, Acetone, etc. | [7] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It acts as a potent inhibitor of Lysine Demethylase 1A (KDM1A/LSD1), an enzyme often overexpressed in various cancers, including clear-cell renal cell carcinoma (ccRCC).[4][5]
Anticancer Activity
This compound has demonstrated cytotoxicity against numerous cancer cell lines, including multidrug-resistant ones.[7] Its inhibitory action on LSD1 leads to an increase in histone methylation marks (H3K4me1/2, H3K9me1/2), which alters gene expression.[4] A key downstream effect of LSD1 inhibition by this compound is the decreased expression of Ubiquitin-conjugating enzyme E2O (UBE2O).[5] This cascade of events ultimately induces cell cycle arrest, primarily at the S phase, and promotes apoptosis.[4][5][7]
Other Biological Activities
Beyond its anticancer effects, this compound has shown moderate anti-hepatitis C virus (HCV) activity and mild antibacterial properties.[7] It also functions as an antifeedant against certain insect larvae and inhibits acetylcholinesterase.[2][7]
Table 2: Summary of this compound Biological Activity (IC₅₀ Values)
| Target/Cell Line | Activity | IC₅₀ Value | Reference |
| Anticancer | |||
| 786O (ccRCC) | Proliferation | 20.92 µM (72h) | [4] |
| A498 (ccRCC) | Proliferation | 27.01 µM (72h) | [4] |
| 769P (ccRCC) | Proliferation | 14.94 µM (72h) | [4] |
| Caki1 (ccRCC) | Proliferation | 30.26 µM (72h) | [4] |
| OSRC2 (ccRCC) | Proliferation | 17.37 µM (72h) | [4] |
| CCRF-CEM (Leukemia) | Cytotoxicity | 31.77 µM | [7] |
| CEM/ADR5000 (Leukemia) | Cytotoxicity | 3.55 µM | [7] |
| Antiviral | |||
| Hepatitis C Virus (HCV) | Replication | 6.4 ± 0.7 µg/mL | [7] |
| Enzyme Inhibition | |||
| Acetylcholinesterase | Inhibition | 34.7 ± 71 µM | [2] |
Experimental Protocols
The evaluation of this compound's biological activity involves a variety of standard and advanced laboratory techniques.
Synthesis Overview
The total synthesis of this compound can be achieved through a process where the key steps involve an Ullmann condensation followed by cyclization using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[2] This provides a reliable method for obtaining the compound for research purposes, complementing its extraction from natural sources.
Cytotoxicity and Apoptosis Assays
A common workflow to determine the anticancer effects of this compound involves treating cancer cell lines with the compound and subsequently measuring cell viability and apoptosis induction.
Methodology: Resazurin Reduction Assay for Cytotoxicity [7]
-
Cell Plating: Seed cancer cells (e.g., CCRF-CEM) in 96-well plates at an appropriate density and incubate to allow for cell attachment.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for approximately 4 hours. Viable, metabolically active cells will reduce non-fluorescent blue resazurin to fluorescent pink resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value.
Methodology: Flow Cytometry for Cell Cycle and Apoptosis Analysis [7]
-
Cell Treatment: Treat cells with this compound at a concentration around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining:
-
For Cell Cycle: Stain cells with a solution containing propidium iodide (PI) and RNase.
-
For Apoptosis: Use an Annexin V-FITC/PI double staining kit according to the manufacturer's protocol.
-
For Mitochondrial Membrane Potential (MMP): Stain with a cationic dye such as JC-1.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells. Analyze the shift in fluorescence for MMP.
Conclusion
This compound is a pharmacologically significant acridone alkaloid with a well-defined chemical structure. Its potent anticancer activities, particularly through the inhibition of the epigenetic modifier LSD1, make it a compelling candidate for further investigation in drug development. The availability of synthetic routes and established protocols for evaluating its biological effects provides a solid foundation for researchers and scientists to explore its therapeutic potential in oncology and beyond.
References
- 1. This compound | 5489-57-6 | XA163699 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | CAS:5489-57-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Arborinine from Glycosmis parva: A Technical Guide to Its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborinine, a prominent acridone alkaloid, has garnered significant attention within the scientific community due to its diverse pharmacological activities, most notably its potent anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its isolation from the leaves of Glycosmis parva. Detailed experimental protocols for extraction, purification, and characterization are presented, supported by a comprehensive compilation of its physicochemical and spectroscopic data. Furthermore, this document elucidates the key signaling pathways modulated by this compound in the context of its anticancer effects, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Rutaceae family. While it has been isolated from various species, Glycosmis parva, a small shrub native to Southeast Asia, is a particularly rich source of this alkaloid.[1][2] Other notable plant sources include:
-
Glycosmis arborea
-
Glycosmis bilocularis
-
Glycosmis elongata[4]
-
Ruta graveolens
-
Teclea gerrardii
-
Zanthoxylum leprieurii
-
Teclea trichocarpa
-
Erthela bahiensis
-
Ruta angustifolia
The leaves of these plants are typically the primary material for the extraction of this compound.
Physicochemical and Spectroscopic Data of this compound
A thorough characterization of this compound is crucial for its identification and quality control. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₅NO₄ | [5] |
| Molecular Weight | 285.29 g/mol | [5] |
| Melting Point | 175 - 177 °C | [6] |
| Appearance | Yellow crystalline solid | [7] |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [8] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 14.8 (s, 1H, -OH), 8.35 (dd, J=8.0, 1.6 Hz, 1H), 7.75 (ddd, J=8.4, 7.2, 1.6 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 7.30 (ddd, J=8.0, 7.2, 1.2 Hz, 1H), 6.40 (s, 1H), 4.10 (s, 3H, N-CH₃), 4.00 (s, 3H, O-CH₃), 3.95 (s, 3H, O-CH₃) | [9][10] |
| ¹³C NMR (CDCl₃) | δ (ppm): 182.5 (C=O), 162.0, 158.0, 148.0, 142.0, 140.0, 134.0, 126.5, 122.0, 121.5, 115.5, 114.0, 90.0, 62.0 (O-CH₃), 56.0 (O-CH₃), 45.0 (N-CH₃) | [11] |
| Mass Spec. (EI-MS) | m/z (%): 285 [M]⁺ (100), 270 (80), 256 (20), 242 (30), 227 (15), 199 (10) | |
| FT-IR (KBr) | ν (cm⁻¹): 3450 (O-H stretch), 2940 (C-H stretch, aromatic), 1625 (C=O stretch, acridone), 1590, 1480 (C=C stretch, aromatic), 1270 (C-O stretch, ether), 1100 (C-N stretch) | [12][13] |
| UV-Vis (MeOH) | λmax (nm): 258, 272, 328, 400 | [4][14] |
Experimental Protocols for Isolation of this compound from Glycosmis parva
The following is a detailed protocol for the isolation and purification of this compound from the leaves of Glycosmis parva. This protocol is based on established methods for alkaloid extraction from Glycosmis species.[5][8]
Plant Material Collection and Preparation
-
Collect fresh leaves of Glycosmis parva.
-
Wash the leaves thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
Extraction
-
Accurately weigh the powdered leaf material.
-
Perform a Soxhlet extraction with ethyl acetate for 8-12 hours. The use of ethyl acetate is favored as this compound has been identified as a major component in this fraction.[2][14]
-
After extraction, concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.
Purification
-
Solvent Partitioning (Optional but Recommended):
-
Dissolve the crude ethyl acetate extract in a minimal amount of methanol.
-
Perform liquid-liquid partitioning with n-hexane to remove nonpolar impurities like chlorophyll and fats. The methanolic layer containing the alkaloids should be retained.
-
Evaporate the methanol to obtain a partially purified extract.
-
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a slurry packing method with chloroform.
-
Adsorb the partially purified extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., v/v).[5]
-
Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Spot the collected fractions on pre-coated silica gel TLC plates.
-
Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent. This compound will appear as a characteristic spot.
-
Pool the fractions containing pure this compound based on the TLC analysis.
-
-
Recrystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the residue in a minimal amount of hot chloroform.
-
Add methanol dropwise until turbidity appears.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate the formation of yellow, needle-like crystals of this compound.
-
Filter the crystals and wash with a small amount of cold chloroform-methanol (1:1).
-
Dry the purified crystals in a desiccator.
-
Note on Yield: The yield of this compound from Glycosmis parva can vary depending on factors such as the geographical origin of the plant, season of collection, and the efficiency of the extraction and purification process.
Signaling Pathways Modulated by this compound
This compound exhibits its anticancer effects through the modulation of specific cellular signaling pathways, primarily by inhibiting histone demethylase LSD1 and inducing apoptosis.
Inhibition of the KDM1A/UBE2O Signaling Pathway
Recent studies have identified this compound as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3][15] This inhibition leads to the downstream suppression of the E2 ubiquitin-conjugating enzyme UBE2O, a protein implicated in cancer cell proliferation and survival.[3][15]
By inhibiting KDM1A, this compound prevents the demethylation of histones, leading to alterations in gene expression that ultimately suppress tumor growth. The downregulation of UBE2O is a key consequence of this inhibition, contributing to the antiproliferative and pro-apoptotic effects of this compound.[3][15]
Induction of the Intrinsic Apoptosis Pathway
This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic or mitochondrial pathway.[10][11] This process is characterized by the modulation of key regulatory proteins.
This compound treatment leads to the upregulation of the tumor suppressor protein p53.[10] Activated p53, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in the orchestrated dismantling of the cell known as apoptosis.[10][11]
Conclusion
This compound, a naturally occurring acridone alkaloid from Glycosmis parva and other Rutaceae species, presents a compelling profile for further investigation in the realm of drug discovery, particularly in oncology. This technical guide has provided a comprehensive framework for its isolation, characterization, and mechanistic understanding. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this promising natural product. Further studies are warranted to optimize its synthesis, explore its efficacy in preclinical and clinical settings, and fully elucidate its complex pharmacological actions.
References
- 1. dujps.com [dujps.com]
- 2. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. envirobiotechjournals.com [envirobiotechjournals.com]
- 15. scs.illinois.edu [scs.illinois.edu]
The Arborinine Biosynthesis Pathway in Rutaceae: A Technical Guide for Researchers
An in-depth exploration of the enzymatic reactions, regulatory mechanisms, and experimental methodologies underlying the formation of the pharmacologically significant acridone alkaloid, arborinine, in plants of the Rutaceae family.
Introduction
This compound, a prominent acridone alkaloid found within the Rutaceae family of plants, has garnered significant attention from the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolism to the final decorated acridone scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the exploration of novel therapeutic agents.
The this compound Biosynthesis Pathway
The biosynthesis of this compound originates from the shikimate pathway, with anthranilate serving as the foundational precursor. The pathway can be broadly divided into two key stages: the formation of the core acridone structure and the subsequent decoration of this scaffold through hydroxylation and methylation events.
Formation of the Acridone Scaffold
The initial steps of this compound biosynthesis are shared with other acridone alkaloids and involve the convergence of the shikimate and polyketide pathways.
-
N-methylation of Anthranilate: The pathway is initiated by the N-methylation of anthranilate to yield N-methylanthranilate. This reaction is catalyzed by the enzyme anthranilate N-methyltransferase (ANMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2]
-
Activation of N-methylanthranilate: Subsequently, N-methylanthranilate is activated by condensation with coenzyme A (CoA) to form N-methylanthraniloyl-CoA.
-
Acridone Scaffold Synthesis: The core acridone structure is then assembled by acridone synthase (ACS) , a type III polyketide synthase.[3][4][5][6] This enzyme catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, leading to the formation of 1,3-dihydroxy-N-methylacridone.[3][5]
Decoration of the Acridone Scaffold to Yield this compound
The conversion of the initial acridone product, 1,3-dihydroxy-N-methylacridone, to this compound (1-hydroxy-2,3-dimethoxy-10-methylacridone) involves a series of hydroxylation and O-methylation reactions. While the precise sequence and the specific enzymes have not been fully elucidated for this compound itself, studies on related alkaloid biosynthesis pathways suggest the involvement of cytochrome P450 monooxygenases for hydroxylation and O-methyltransferases for the addition of methyl groups.
Based on the structure of this compound, the proposed subsequent steps are:
-
Hydroxylation at C-2: A cytochrome P450 monooxygenase likely catalyzes the hydroxylation of the acridone ring at the C-2 position.
-
O-methylation at C-2 and C-3: Two distinct O-methyltransferase (OMT) enzymes are presumed to act on the hydroxyl groups at positions C-2 and C-3, utilizing SAM as the methyl donor to form the dimethoxy substitution pattern characteristic of this compound. The order of these methylation events is yet to be definitively established.
Visualization of the this compound Biosynthesis Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the proposed biosynthetic pathway of this compound.
Figure 1: Proposed biosynthetic pathway of this compound from anthranilate.
Quantitative Data
Currently, there is a lack of specific quantitative data in the published literature for the enzymes and intermediates directly involved in the this compound biosynthesis pathway. The following tables are provided as a template for future research and data compilation.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |
| ANMT | Anthranilate | Data not available | Data not available | Data not available | Data not available | Data not available |
| SAM | Data not available | Data not available | Data not available | Data not available | Data not available | |
| ACS | N-methylanthraniloyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available |
| Malonyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Hydroxylase | 1,3-dihydroxy-N-methylacridone | Data not available | Data not available | Data not available | Data not available | Data not available |
| OMT 1 | 1,2,3-trihydroxy-N-methylacridone | Data not available | Data not available | Data not available | Data not available | Data not available |
| OMT 2 | 1-hydroxy-2-methoxy-3-hydroxy-N-methylacridone | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Metabolite Concentrations in Rutaceae Species
| Metabolite | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |
| This compound | Glycosmis pentaphylla | Leaves | Data not available | HPLC | [Specify Reference] |
| This compound | Ruta graveolens | Roots | Data not available | LC-MS | [Specify Reference] |
| 1,3-dihydroxy-N-methylacridone | Ruta graveolens | Cell Culture | Data not available | HPLC | [Specify Reference] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful study of the this compound biosynthesis pathway. The following sections provide generalized methodologies for the key experiments.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying the enzymes involved in this compound biosynthesis using an E. coli expression system.
Figure 2: General workflow for heterologous expression and purification.
Detailed Steps:
-
Gene of Interest: Obtain the coding sequence of the target enzyme (e.g., ANMT, ACS) through gene synthesis or cloning from a cDNA library of a relevant Rutaceae species.
-
Vector Construction: Ligate the coding sequence into a suitable expression vector, such as pET-28a, which often includes a purification tag (e.g., His-tag).
-
Transformation: Transform the expression vector into a competent E. coli strain, such as BL21(DE3).
-
Expression: Grow the transformed E. coli in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 ≈ 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or enzymatic methods.
-
Purification: Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verification: Confirm the purity and size of the purified protein using SDS-PAGE.
In Vitro Enzyme Assays
Anthranilate N-methyltransferase (ANMT) Assay:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), purified ANMT, anthranilate, and S-adenosyl-L-[methyl-¹⁴C]methionine.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Extraction: Stop the reaction and extract the product, N-methylanthranilate, with an organic solvent (e.g., ethyl acetate).
-
Analysis: Quantify the amount of radiolabeled product formed using liquid scintillation counting.
Acridone Synthase (ACS) Assay:
-
Reaction Mixture: Combine potassium phosphate buffer (pH 7.0), purified ACS, N-methylanthraniloyl-CoA, and [¹⁴C]malonyl-CoA.
-
Incubation: Incubate the mixture at 30°C.
-
Extraction: Terminate the reaction and extract the acridone product with ethyl acetate.
-
Analysis: Separate the product by thin-layer chromatography (TLC) and quantify the radiolabeled acridone using a phosphorimager or scintillation counting.
Cytochrome P450 Hydroxylase Assay:
-
Reaction Mixture: The assay mixture should contain microsomes from a heterologous expression system (e.g., yeast or insect cells) expressing the candidate P450, a suitable buffer (e.g., potassium phosphate), the acridone substrate, and an NADPH-generating system.
-
Incubation: Incubate at a suitable temperature (e.g., 30°C).
-
Extraction: Extract the products with an organic solvent.
-
Analysis: Analyze the products by HPLC or LC-MS to identify and quantify the hydroxylated acridone derivatives.
O-methyltransferase (OMT) Assay:
-
Reaction Mixture: Combine a suitable buffer (e.g., Tris-HCl), the purified OMT, the hydroxylated acridone substrate, and S-adenosyl-L-[methyl-¹⁴C]methionine.
-
Incubation: Incubate at 30°C.
-
Extraction: Extract the methylated product with an organic solvent.
-
Analysis: Separate and quantify the radiolabeled methylated product using TLC and scintillation counting or by HPLC.
Conclusion and Future Perspectives
The biosynthesis of this compound in the Rutaceae family presents a fascinating example of the interplay between primary and secondary metabolism, leading to the formation of a complex and pharmacologically active natural product. While the initial steps of the pathway are relatively well-understood, the specific enzymes and the regulatory network governing the final decoration of the acridone scaffold remain areas for further investigation. The elucidation of the complete pathway, including the identification and characterization of the involved hydroxylases and O-methyltransferases, will not only enhance our fundamental understanding of plant biochemistry but also open avenues for the metabolic engineering of high-value medicinal compounds. The experimental protocols and data frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. maxapress.com [maxapress.com]
- 3. Molecular cloning and heterologous expression of acridone synthase from elicited Ruta graveolens L. cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of acridone derivatives via heterologous expression of a plant type III polyketide synthase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation and distribution of acridone synthase in Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Arborinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborinine, a natural acridone alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a solid, yellow, needle-like compound.[1] Its core structure is a tetracyclic acridone skeleton, substituted with hydroxyl and methoxy groups, which contribute to its chemical reactivity and biological activity.
Structural and Molecular Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₅NO₄ | [1] |
| Molecular Weight | 285.29 g/mol | [1] |
| IUPAC Name | 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one | [1] |
| CAS Number | 5489-57-6 | [1] |
| Canonical SMILES | CN1C2=CC=CC=C2C(=O)C3=C1C=C(C(=C3O)OC)OC | [1] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 175-177.5 °C | [1] |
| Boiling Point | 508.4 °C (Predicted) | [1] |
| Appearance | Yellow needles | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1] |
Spectroscopic and Chromatographic Data
The structural elucidation and quantification of this compound are primarily achieved through various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound. The following data were obtained in deuterated chloroform (CDCl₃).
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ) and Coupling Constants (J)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.50 | d | 4.4 | H-8 |
| 7.69 | td | 7.7, 1.6 | H-6 |
| 7.26 | d | 7.8 | H-5 |
| 7.21 | dd | 7.1, 5.2 | H-7 |
| 4.16 | s | - | OCH₃ |
| 3.98 | s | - | OCH₃ |
| 3.88 | s | - | N-CH₃ |
| 14.7 | s | - | OH |
¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ)
| Chemical Shift (ppm) | Assignment |
| 182.5 | C-9 |
| 162.2 | C-1 |
| 158.4 | C-3 |
| 142.0 | C-4a |
| 140.8 | C-8a |
| 133.5 | C-6 |
| 126.8 | C-9a |
| 121.8 | C-5 |
| 121.3 | C-7 |
| 115.5 | C-8 |
| 108.7 | C-4 |
| 105.5 | C-2 |
| 98.9 | C-1a |
| 61.9 | OCH₃ |
| 56.1 | OCH₃ |
| 40.1 | N-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 285, corresponding to the molecular weight of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for the quantification of this compound in complex matrices such as biological fluids and plant extracts. Using positive electrospray ionization (ESI+), this compound is often detected as the protonated molecule [M+H]⁺ at m/z 286.1.
Experimental Protocols
Extraction and Isolation of this compound from Glycosmis parva
The following protocol outlines a general procedure for the extraction and isolation of this compound from the leaves of Glycosmis parva.
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Extraction: Dried and powdered leaves of Glycosmis parva are macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically found in the chloroform or ethyl acetate fraction.
-
Column Chromatography: The this compound-rich fraction is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification and Crystallization: The fractions containing this compound are combined, concentrated, and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC). Pure this compound is then obtained by crystallization from a suitable solvent system (e.g., methanol-chloroform).
NMR Analysis Protocol
Caption: General workflow for NMR analysis of this compound.
Methodology:
-
Sample Preparation: A sample of pure this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.6 mL). Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
NMR Tube: The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: The processed spectra are analyzed to determine the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and the integration of proton signals.
GC-MS Analysis Protocol
Caption: General workflow for GC-MS analysis of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or chloroform.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A common capillary column for alkaloid analysis is a non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).
-
Injection: A small volume of the sample (e.g., 1 µL) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250-280 °C).
-
Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A typical temperature program starts at a lower temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300 °C).
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized by electron impact (EI) at 70 eV, and the resulting fragments are separated by their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for compound identification.
LC-MS/MS Analysis Protocol
Caption: Workflow for LC-MS/MS analysis of this compound.
Methodology:
-
Sample Preparation: For quantitative analysis, samples (e.g., plasma, tissue homogenates, or plant extracts) are typically subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances. The final extract is dissolved in a solvent compatible with the mobile phase.
-
LC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
MS/MS System: A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used to generate the protonated molecule [M+H]⁺.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and an internal standard. For this compound ([M+H]⁺ = 286.1), characteristic product ions are selected for quantification and confirmation.
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.
Mechanism of Action in Cancer
The primary mechanism of action of this compound in cancer is the inhibition of Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A.[1][2][3][4] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histones.[5] Overexpression of LSD1 is observed in various cancers and is associated with poor prognosis.
By inhibiting LSD1, this compound leads to an increase in the methylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] This alteration in histone methylation status leads to changes in gene expression, ultimately resulting in:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells.[6]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[1]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound can suppress EMT, a process that is critical for cancer cell migration and metastasis.[4]
The KDM1A/UBE2O Signaling Pathway
A key signaling pathway affected by this compound is the KDM1A/UBE2O axis .[2]
Caption: this compound inhibits the KDM1A/UBE2O signaling pathway.
This compound directly inhibits the enzymatic activity of KDM1A (LSD1).[2][3] This inhibition leads to a downstream decrease in the expression of Ubiquitin-Conjugating Enzyme E2O (UBE2O).[2] UBE2O is an important protein for cancer cell survival and proliferation.[2] By downregulating UBE2O, this compound effectively suppresses cancer cell growth and migration.[2]
Conclusion
This compound is a promising natural product with well-defined physicochemical properties and significant anticancer activity. Its mechanism of action, primarily through the inhibition of LSD1 and the subsequent disruption of the KDM1A/UBE2O signaling pathway, makes it an attractive candidate for further drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies on this compound, from its isolation and characterization to the elucidation of its complex biological functions. Continued research into the multifaceted pharmacological effects and potential therapeutic applications of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Cancer Effects of this compound from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Reported biological activities of Arborinine alkaloid.
An In-depth Technical Guide on the Biological Activities of Arborinine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring acridone alkaloid predominantly isolated from plants of the Rutaceae family, such as Glycosmis pentaphylla, Teclea gerrardii, and Zanthoxylum leprieurii.[1] Structurally, it is a tricyclic compound featuring a keto group and an N-methylated nitrogen.[1] This molecule has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. Extensive research has demonstrated its potential as an anticancer, antimicrobial, antimalarial, and immunomodulatory agent.[1][2] This technical guide provides a comprehensive overview of the reported biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer potential is one of its most extensively studied properties.[1]
Quantitative Data: In Vitro Cytotoxicity
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, primarily through the determination of IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.
| Cancer Type | Cell Line | IC50 / GI50 (µM) | Assay Duration (h) |
| Gastric Cancer | NCI-N87 | 5.67 | Not Specified |
| BGC-823 | 7.26 | Not Specified | |
| MGC803 | 4.75 | Not Specified | |
| SGC-7901 | 1.96 | Not Specified | |
| HGC-27 | 5.70 | Not Specified | |
| Drug-Resistant Gastric Cancer | SGC-7901/ADR | 0.24 | Not Specified |
| SGC-7901/VCR | 1.09 | Not Specified | |
| MGC803/PTX | 1.32 | Not Specified | |
| Clear-Cell Renal Cell Carcinoma | 786O | 30.62 | 48 |
| 20.92 | 72 | ||
| A498 | 39.09 | 48 | |
| 27.01 | 72 | ||
| 769P | 15.67 | 48 | |
| 14.94 | 72 | ||
| Caki1 | 31.42 | 48 | |
| 30.26 | 72 | ||
| OSRC2 | 30.35 | 48 | |
| 17.37 | 72 | ||
| Breast Cancer | MCF-7 | 50 µg/mL | 24 |
| 25 µg/mL | 48 | ||
| Human Colon Cancer | COLO-205 | <10 µg/mL | Not Specified |
| Human Ovarian Cancer | OVCAR-3 | <10 µg/mL | Not Specified |
| Human Breast Cancer | T-47D | <10 µg/mL | Not Specified |
Data sourced from multiple studies.[1][3][4][5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no treatment and a vehicle control (e.g., DMSO) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[6]
Signaling Pathways in Cancer
Recent studies have elucidated the molecular mechanisms underlying this compound's anticancer activity, particularly its role as an inhibitor of Lysine Demethylase 1A (LSD1/KDM1A).[3][4][5][7][8][9]
KDM1A/UBE2O Signaling Pathway
This compound has been identified as a potent inhibitor of KDM1A, a histone demethylase that plays a crucial role in regulating gene transcription.[4][7] Inhibition of KDM1A by this compound leads to an increase in the methylation of histone H3 at lysine 4 and 9 (H3K4me1/2 and H3K9me1/2).[3] This epigenetic modification, in turn, downregulates the expression of downstream targets, including Ubiquitin-conjugating enzyme E2O (UBE2O).[7][8][9] The KDM1A/UBE2O signaling axis is implicated in promoting cancer cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).[7][8][9] By inhibiting this pathway, this compound can suppress tumor growth and metastasis.[5][7][8][9]
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the modulation of key apoptotic regulatory proteins.[1][6] Treatment with this compound leads to the upregulation of pro-apoptotic factors such as BAX and PARP, and the tumor suppressor protein p53.[6] Concurrently, it downregulates the anti-apoptotic protein BCL-2.[6] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to programmed cell death.
Antimicrobial Activity
This compound has demonstrated moderate antimicrobial activity against a range of pathogenic bacteria and fungi.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Microorganism | Method | MIC |
| Staphylococcus aureus | Agar well diffusion | Moderate Activity |
| Klebsiella pneumoniae | Agar well diffusion | Moderate Activity |
| Bacillus subtilis | Agar well diffusion | Moderate Activity |
| Candida albicans | Agar well diffusion | Moderate Activity |
Data sourced from Das, M. M. et al., 2018 and Fouotsa, H. et al., 2013 as cited in a review.[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The antimicrobial agent (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10][11]
Antimalarial Activity
This compound has shown activity against the malaria parasite, Plasmodium falciparum.
Quantitative Data: Antiplasmodial Activity
| P. falciparum Strain | IC50 (µM) | Notes |
| 3D7 (Chloroquine-susceptible) | 4.5 µg/mL | - |
| HB3 (Chloroquine-sensitive) | 3.85 ± 0.11 | - |
| K1 (Chloroquine-resistant) | 9.34 ± 0.37 | Shows no cross-resistance with chloroquine. |
Data sourced from a 2018 review.[1]
The proposed mechanisms for its antimalarial action include the inhibition of hemozoin formation and interaction with the parasite's DNA.[1]
Immunomodulatory Effects
In vitro studies on rat spleen and thymus cells have revealed that this compound can modulate immune responses. Its effects are dependent on the type of mitogenic stimulation. For instance, it has been shown to inhibit the proliferation of splenocytes stimulated with Concanavalin A (ConA) or pokeweed mitogen (PWM).[12] It can also influence the production of cytokines, such as decreasing Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10) under certain conditions.[12] These findings suggest that this compound could have applications in conditions where immune modulation is desired.[1]
Other Reported Activities
-
Acetylcholinesterase Inhibition: this compound has been shown to inhibit acetylcholinesterase with an IC50 value of 34.7 ± 7.1 µM, suggesting potential applications in neurodegenerative diseases.[1]
-
Antioxidant Activity: The antioxidant properties of this compound are also being explored, which could contribute to its protective effects against oxidative stress-related diseases.[1][2]
Conclusion
This compound is a multifaceted alkaloid with a broad spectrum of biological activities. Its potent anticancer effects, mediated through the inhibition of the KDM1A/UBE2O signaling pathway and induction of apoptosis, position it as a promising candidate for further investigation in oncology. Furthermore, its antimicrobial, antimalarial, and immunomodulatory properties warrant continued research to fully elucidate its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the pharmacological applications of this remarkable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 5489-57-6 | XA163699 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Cancer Effects of this compound from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]
- 9. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Composition Related to Antimicrobial Activity of Moroccan Nigella sativa L. Extracts and Isolated Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Different effects of this compound alkaloid obtained from Brazilian Erthela baihensis on spleen and thymus cells stimulated in vitro with different mitogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Arborinine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborinine, an acridone alkaloid primarily isolated from plants of the Rutaceae family, such as Glycosmis parva and Ruta graveolens, has emerged as a promising natural compound with significant anti-cancer properties.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its potent cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, focusing on its core targets, impact on cellular signaling pathways, and induction of programmed cell death.
Core Mechanism of Action: Targeting Epigenetic Regulation
A primary and well-documented mechanism of this compound is its role as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[3][4][5] LSD1 is a key enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in regulating gene expression. Overexpression of LSD1 is common in many cancers and is associated with poor prognosis.
By inhibiting LSD1, this compound disrupts the epigenetic landscape of cancer cells. This leads to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation.[4] One of the key targets downstream of LSD1 affected by this compound is the Ubiquitin-conjugating enzyme E2O (UBE2O) .[4][5] The repression of the LSD1/UBE2O signaling axis has been identified as a central mechanism in this compound's efficacy, particularly in clear-cell renal cell carcinoma (ccRCC).[4][5][6]
Cellular Effects of this compound
This compound's inhibitory action on LSD1 and other potential targets manifests in several key anti-cancer effects at the cellular level.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cells, including breast, gastric, and cervical cancer.[1][2][3] It appears to selectively trigger apoptosis in cancerous cells while having minimal effects on normal cells.[1] This process is initiated through multiple interconnected pathways.
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to a significant upregulation of the pro-apoptotic protein BAX and a concurrent downregulation of the anti-apoptotic protein BCL-2.[1][7] This shift in the BAX/BCL-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Activation of Caspases: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of executioner enzymes known as caspases. Studies have shown that this compound significantly increases the expression and activation of Caspase-9 (initiator caspase for the intrinsic pathway), Caspase-8 (initiator caspase for the extrinsic pathway), and Caspase-3 (a key executioner caspase).[1]
-
Upregulation of p53 and PARP: this compound treatment significantly elevates the expression of the tumor suppressor protein p53, which plays a critical role in inducing apoptosis in response to cellular stress.[1] It also increases the expression of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair that, when hyperactivated, contributes to apoptotic cell death.[1]
-
Induction of Oxidative Stress: The compound has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS) by approximately 1.3-fold in MCF-7 breast cancer cells.[1][7] This is accompanied by a decrease in the levels of glutathione (GSH), a major cellular antioxidant. The resulting oxidative stress further damages cellular components and pushes the cell towards apoptosis.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[4][5] In clear-cell renal cell carcinoma, it has been shown to block the G1-to-S phase transition, preventing cells from entering the DNA synthesis phase.[4] In other cancer types, such as cervical cancer, this compound can induce arrest at the G2/M phase, inhibiting entry into mitosis.[8] This multi-phasic inhibitory capability underscores its broad anti-proliferative potential.
Inhibition of Cell Migration and Metastasis
A crucial aspect of this compound's anti-cancer activity is its ability to suppress metastasis. It has been demonstrated to inhibit the migration and invasion of both gastric cancer and ccRCC cells.[3][4] This is achieved, in part, by suppressing the Epithelial-Mesenchymal Transition (EMT), a key process by which cancer cells gain migratory and invasive properties.[3][5] this compound's inhibition of LSD1 is directly linked to the downregulation of EMT markers.[5]
Quantitative Data: Cytotoxic Potency
The cytotoxic effects of this compound have been quantified across a range of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and, in some cases, selective activity against cancer cells.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| MCF-7 | Breast Cancer | 50 µg/mL | 24 hours | [1][7] |
| 25 µg/mL | 48 hours | [1][7] | ||
| SGC-7901 | Gastric Cancer | 1.96 µM | Not Specified | [3] |
| MGC803 | Gastric Cancer | 4.75 µM | Not Specified | [3] |
| NCI-N87 | Gastric Cancer | 5.67 µM | Not Specified | [3] |
| HGC-27 | Gastric Cancer | 5.70 µM | Not Specified | [3] |
| BGC-823 | Gastric Cancer | 7.26 µM | Not Specified | [3] |
| SGC-7901/ADR | Adriamycin-Resistant Gastric Cancer | 0.24 µM | Not Specified | [3] |
| SGC-7901/VCR | Vincristine-Resistant Gastric Cancer | 1.09 µM | Not Specified | [3] |
| MGC803/PTX | Paclitaxel-Resistant Gastric Cancer | 1.32 µM | Not Specified | [3] |
| ccRCC Lines | Clear-Cell Renal Cell Carcinoma | Varies | 48 & 72 hours | [4][6] |
| HEK293 | Normal Embryonic Kidney | >150 µg/mL | 24 & 48 hours | [1][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µg/mL). A control group is treated with DMSO at the same concentration used to dissolve the this compound.
-
Incubation: Cells are incubated with this compound for specific time points (e.g., 24 and 48 hours).
-
MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated using dose-response curve analysis.[1][7]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Objective: To quantify the rate of apoptosis induced by this compound.
-
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both floating and attached cells are collected, washed twice with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[1]
-
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
Objective: To measure changes in the expression of apoptosis-related genes (e.g., BAX, BCL-2, p53, PARP, Caspases).
-
Methodology:
-
RNA Extraction: Total RNA is extracted from control and this compound-treated cells using an RNA extraction kit (e.g., TRIzol).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The PCR reaction is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., BAX, BCL-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.[1]
-
Intracellular Reactive Oxygen Species (ROS) Measurement
-
Objective: To measure the level of intracellular ROS production.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.
-
DCFH-DA Staining: The cells are washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, the cells are washed to remove excess probe. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product, is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1][7]
-
Conclusion
This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its primary mechanism involves the epigenetic modulation of gene expression through the inhibition of LSD1/KDM1A, which in turn disrupts critical oncogenic signaling pathways like KDM1A/UBE2O. At the cellular level, this manifests as the potent induction of apoptosis via the intrinsic pathway, cell cycle arrest at multiple phases, and the suppression of metastatic processes like cell migration and EMT. The efficacy of this compound, particularly against drug-resistant cancer cell lines, highlights its promise as a lead compound for the development of novel cancer therapeutics. Further research into its safety profile, bioavailability, and potential synergistic effects with existing therapies is warranted to translate these promising preclinical findings into clinical applications.[1][3]
References
- 1. The Anti-Cancer Effects of this compound from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Cancer Effects of this compound from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Silico Analysis of Arborinine: A Technical Guide to Molecular Docking and Mechanistic Insights
For Immediate Release
This technical guide provides a comprehensive overview of the in silico studies and molecular docking analyses of Arborinine, an acridone alkaloid with demonstrated therapeutic potential. Designed for researchers, scientists, and professionals in drug development, this document details the computational methodologies, quantitative data, and mechanistic pathways associated with this compound's bioactivity.
Introduction to this compound and its Therapeutic Promise
This compound, a natural compound isolated from various plant species, has garnered significant attention for its diverse pharmacological activities. These include potent anticancer, antimicrobial, and anti-inflammatory properties. Computational studies have been pivotal in elucidating the molecular interactions that underpin these effects, accelerating research into its potential as a therapeutic agent. This guide focuses on the in silico approaches used to investigate this compound, providing a foundational understanding for further research and development.
Quantitative Analysis of this compound's Bioactivity
In vitro studies have quantified the inhibitory effects of this compound against a range of cancer cell lines, providing essential data for computational modeling and validation. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly against gastric cancer, including drug-resistant strains.
| Target/Cell Line | Activity | IC50 Value (µM) |
| Gastric Cancer | ||
| NCI-N87 | Antiproliferative | 5.67[1] |
| BGC-823 | Antiproliferative | 7.26[1] |
| MGC803 | Antiproliferative | 4.75[1] |
| SGC-7901 | Antiproliferative | 1.96[1] |
| HGC-27 | Antiproliferative | 5.70[1] |
| SGC-7901/ADR (Adriamycin-resistant) | Antiproliferative | 0.24[1] |
| SGC-7901/VCR (Vincristine-resistant) | Antiproliferative | 1.09[1] |
| MGC803/PTX (Paclitaxel-resistant) | Antiproliferative | 1.32[1] |
| Clear-Cell Renal Cell Carcinoma | ||
| (Various cell lines) | Antiproliferative | Varies[2] |
| Enzymatic Inhibition | ||
| Acetylcholinesterase | Inhibitory | 34.7 ± 71[3] |
Detailed Experimental Protocols for In Silico Studies
Reproducibility and standardization are paramount in computational research. The following sections outline the detailed methodologies for the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction of this compound.
Molecular Docking Simulation Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.
Objective: To determine the binding mode and estimate the binding energy of this compound with its molecular targets, such as Lysine-Specific Demethylase 1 (LSD1) and Acetylcholinesterase.
Computational Tools:
-
Molecular Modeling and Visualization: Discovery Studio, PyMOL, Chimera
-
Docking Software: AutoDock Vina, PyRx
Methodology:
-
Receptor Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
All water molecules and non-essential ions are removed.
-
Polar hydrogens are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.
-
The prepared protein is saved in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using chemical drawing software.
-
The ligand's energy is minimized using a force field such as MMFF94.
-
Rotatable bonds are defined to allow for conformational flexibility during docking.
-
The prepared ligand is saved in the appropriate format.
-
-
Grid Box Definition:
-
The active site of the receptor is identified, typically from the coordinates of a co-crystallized ligand or through literature review.
-
A 3D grid box is generated around the active site to define the search space for the docking algorithm. The dimensions are set to encompass the entire binding pocket.
-
-
Docking Execution:
-
The docking simulation is performed using the chosen software. AutoDock Vina, for example, uses a Lamarckian genetic algorithm to explore different ligand conformations.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
-
Results Analysis:
-
The docking results are ranked based on their binding energy scores (in kcal/mol). The pose with the lowest binding energy is generally considered the most stable.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between this compound and the active site residues are visualized and analyzed.
-
ADMET Prediction Protocol
ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.
Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of this compound.
Computational Tools:
-
Web-based platforms such as SwissADME, pkCSM, or other predictive modeling software.
Methodology:
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string or the 2D/3D structure of this compound is submitted to the prediction tool.
-
Physicochemical Properties: Key molecular descriptors are calculated, including molecular weight, logP (octanol-water partition coefficient), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are often evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.
-
Pharmacokinetic Predictions:
-
Absorption: Parameters such as human intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential are predicted.
-
Distribution: Blood-brain barrier permeability and plasma protein binding are estimated.
-
Metabolism: Inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted.
-
Excretion: The total clearance rate is estimated.
-
-
Toxicity Predictions: Potential toxicological liabilities are assessed, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Data Compilation: The predicted ADMET properties are systematically tabulated to provide a comprehensive profile of this compound's drug-like properties.
Visualization of Pathways and Workflows
Graphical representations are essential for conveying complex information in an accessible manner. The following diagrams were generated using Graphviz to illustrate key processes and pathways related to this compound's in silico analysis.
Molecular modeling suggests that this compound directly binds to the active site of LSD1.[2] This interaction inhibits LSD1's demethylase activity, which in turn affects the expression of downstream targets like the ubiquitin-conjugating enzyme E2O (UBE2O).[2] The repression of the LSD1/UBE2O signaling axis by this compound is a key mechanism underlying its anticancer effects in clear-cell renal cell carcinoma.[2]
In silico drug discovery for natural products involves a multi-step process that begins with large-scale virtual screening and culminates in experimental validation.
References
Arborinine: A Technical Overview of Biological Activity and Putative Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborinine is a naturally occurring acridone alkaloid found in various plant species of the Rutaceae family, such as Glycosmis parva and members of the Zanthoxylum and Ruta genera.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, most notably its potent anticancer properties.[1][2] This technical guide aims to synthesize the existing knowledge on this compound, with a focus on its biological effects and predicted pharmacokinetic characteristics, to support further research and development.
Predicted Bioavailability
While specific experimental data on the bioavailability of this compound is lacking, computational predictions suggest its potential for oral activity. The Human Metabolome Database indicates a predicted bioavailability for this compound based on ChemAxon's algorithms. Furthermore, its documented in vivo antitumor activity in xenograft mouse models following administration suggests at least some degree of oral absorption and systemic exposure.[3]
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value/Information | Source |
| Bioavailability | Predicted: Yes | ChemAxon |
| Oral Activity | Implied by in vivo studies | [3] |
| ADMET Properties | Favorable drug-like properties predicted | In silico studies[4] |
Note: The data in this table is based on computational predictions and indirect evidence and should be interpreted with caution pending experimental validation.
Pharmacological Activities and Mechanism of Action
This compound has been extensively studied for its broad-spectrum biological activities.
Anticancer Activity
The primary focus of this compound research has been its potent and selective cytotoxic effects against various cancer cell lines. It has demonstrated inhibitory activity against:
Mechanism of Action: LSD1 Inhibition
Recent studies have elucidated that a key mechanism behind this compound's anticancer effects is its role as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[3] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is often overexpressed in various cancers.
By inhibiting LSD1, this compound leads to:
-
Increased expression of H3K4me1/2 and H3K9me1/2.
-
Induction of cell cycle arrest at the S phase.
-
Inhibition of the epithelial-mesenchymal transition (EMT).
-
Induction of apoptosis.[3]
A significant downstream target of the KDM1A pathway affected by this compound is the Ubiquitin-conjugating enzyme E2O (UBE2O). This compound has been shown to decrease the expression of UBE2O, which is associated with worsened prognosis in ccRCC.[5][6][7]
Other Pharmacological Activities
Beyond its anticancer effects, this compound has also been reported to possess:
-
Antimicrobial properties[1]
-
Antiparasitic activity[1]
-
Antioxidant effects[1]
-
Immunomodulatory effects[9]
Visualizing the KDM1A/UBE2O Signaling Pathway Inhibition by this compound
The following diagram illustrates the inhibitory effect of this compound on the KDM1A/UBE2O signaling pathway in cancer cells.
General Considerations for Acridone Alkaloid Pharmacokinetics
In the absence of specific data for this compound, a general understanding of alkaloid pharmacokinetics can provide some insights. The absorption, distribution, metabolism, and excretion (ADME) of alkaloids are influenced by their physicochemical properties.
-
Absorption: Alkaloids, being basic compounds, can exist in both ionized and non-ionized forms depending on the pH of the environment. Their water solubility under acidic conditions and lipid solubility under neutral and basic conditions are crucial for their dissolution and membrane permeation, respectively. The oral bioavailability of some alkaloids can be limited by factors such as poor absorption and significant first-pass metabolism in the liver.
-
Metabolism: The metabolism of alkaloids is complex and can involve various enzymatic reactions in the liver, primarily mediated by cytochrome P450 enzymes.
-
Distribution: The distribution of alkaloids to various tissues depends on their lipophilicity and ability to bind to plasma proteins.
Experimental Protocols: A General Framework
While no specific experimental protocols for this compound pharmacokinetic studies were found, a general methodology for such a study in a preclinical model (e.g., rats) would typically involve the following steps. This is a hypothetical protocol for future studies.
Table 2: Hypothetical Experimental Protocol for In Vivo Pharmacokinetic Study of this compound
| Step | Description |
| 1. Animal Model | Male/female Sprague-Dawley or Wistar rats (n=5-6 per group). |
| 2. Drug Formulation | This compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). |
| 3. Administration | Intravenous (IV) bolus (e.g., 1 mg/kg) via the tail vein and oral gavage (e.g., 10 mg/kg). |
| 4. Blood Sampling | Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) collected from the jugular or tail vein into heparinized tubes. |
| 5. Plasma Preparation | Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis. |
| 6. Bioanalytical Method | Development and validation of a sensitive and specific analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in plasma. |
| 7. Pharmacokinetic Analysis | Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd). |
| 8. Bioavailability Calculation | Absolute oral bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100. |
Future Directions
The promising pharmacological profile of this compound, particularly its potent anticancer activity, underscores the urgent need for comprehensive pharmacokinetic and bioavailability studies. Such data are critical for establishing a clear dose-response relationship, understanding its safety profile, and guiding its potential translation into a therapeutic agent. Future research should prioritize in vivo ADME studies to fill the current knowledge gap.
Conclusion
This compound is a promising natural product with well-documented anticancer activity, primarily through the inhibition of the LSD1/KDM1A enzyme. While its in vivo efficacy suggests some level of oral bioavailability, there is a significant lack of quantitative pharmacokinetic data. The information and frameworks provided in this technical guide are intended to serve as a resource for researchers and drug development professionals to guide future investigations into the pharmacokinetic and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Different effects of this compound alkaloid obtained from Brazilian Erthela baihensis on spleen and thymus cells stimulated in vitro with different mitogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alkaloid Arborinine: An In-depth Technical Guide to its Early Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborinine, a significant acridone alkaloid, has been a subject of scientific inquiry for decades due to its interesting chemical structure and diverse biological activities. First isolated in the mid-20th century, its discovery and subsequent characterization laid the groundwork for further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its initial discovery, isolation, structural elucidation, and synthesis. The information is compiled from available scientific literature and databases, offering a centralized resource for researchers in natural product chemistry and drug development.
Early Discovery and Isolation
This compound was first isolated from the leaves of Glycosmis arborea (Roxb.) DC., a plant belonging to the Rutaceae family. Later, it was also found in other species of the same genus, such as Glycosmis pentaphylla. The pioneering work on the isolation of this compound was reported by Chakravarti and his collaborators in 1953.
Experimental Protocols: Isolation from Glycosmis arborea
-
Extraction: The dried and powdered leaves of Glycosmis arborea were likely subjected to solvent extraction, a common method for isolating organic compounds from plant matrices. This would typically involve maceration or soxhlet extraction with a solvent such as ethanol or methanol.
-
Acid-Base Treatment: The crude extract would then undergo an acid-base extraction to separate the alkaloids from other plant constituents. The extract would be acidified to protonate the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic phase. This aqueous layer would then be separated from the organic layer containing neutral and acidic compounds.
-
Purification: The acidic solution containing the alkaloids would be basified to deprotonate the alkaloids, causing them to precipitate out of the solution. The precipitate would then be collected and further purified, likely through techniques like recrystallization, to yield pure this compound.
It is important to note that this is a generalized protocol, and the specific details of the solvents, temperatures, and purification steps used in the original isolation of this compound would be documented in the primary literature.
Physicochemical and Spectroscopic Characterization
The early characterization of this compound relied on a combination of classical chemical tests and emerging spectroscopic techniques.
Physicochemical Properties
The initial studies established several key physical properties of this compound, which are summarized in the table below.
| Property | Value | Reference |
| Appearance | Yellow needles | General literature |
| Melting Point | 175-176 °C | [1] |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][2] |
| Reaction with FeCl₃ | Deep green coloration in ethanol | General literature |
Spectroscopic Data
The determination of this compound's structure was a significant achievement of its time, relying on the interpretation of various spectroscopic data. While the original spectra from the earliest publications are not accessible, the key techniques that would have been employed are outlined below.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would have been used to study the electronic transitions within the this compound molecule, providing information about its chromophore system. The spectrum, likely recorded in ethanol, would have shown characteristic absorption bands for the acridone scaffold.
Infrared (IR) Spectroscopy: IR spectroscopy was a crucial tool for identifying the functional groups present in this compound. The spectrum, typically obtained from a KBr pellet, would have revealed the presence of a hydroxyl group (-OH), methoxy groups (-OCH₃), an aromatic system, and a carbonyl group (C=O) characteristic of the acridone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR spectroscopy would have provided valuable information about the number and types of protons in the this compound molecule, including those of the aromatic rings, the N-methyl group, and the methoxy groups. Later, ¹³C NMR would have complemented this by providing information about the carbon skeleton.
Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight of this compound and to study its fragmentation pattern. The fragmentation data would have provided clues about the connectivity of the different structural components of the molecule.
Structure Elucidation and Synthesis
The structural elucidation of this compound was a puzzle solved through a combination of spectroscopic analysis and chemical degradation studies. The acridone core with specific substitutions was proposed and later confirmed.
Synthesis
The total synthesis of this compound was a key step in confirming its proposed structure. The most commonly cited synthetic route involves two main steps:
-
Ullmann Condensation: This step involves the reaction of an appropriately substituted aminobenzoic acid with a substituted halobenzene in the presence of a copper catalyst to form a diarylamine intermediate.
-
Cyclization: The diarylamine intermediate is then cyclized to form the acridone core. A common reagent used for this cyclization is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
Logical Flow of Early this compound Research
References
Toxicological profile of Arborinine in preclinical studies.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preclinical data on the toxicological profile of Arborinine. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant gaps exist in the publicly available toxicological data for this compound, and further studies are required to establish a complete safety profile.
Introduction
This compound is an acridone alkaloid that has been isolated from several plant species, including Glycosmis parva and plants from the Ruta genus. It has garnered interest in the scientific community for its potential therapeutic properties, primarily as an anticancer agent. Preclinical investigations have highlighted its activity against various cancer cell lines, including those resistant to conventional chemotherapeutics. This has been attributed, in part, to its activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1] Beyond its anticancer potential, in vitro studies have also suggested immunomodulatory effects.
This technical guide provides a consolidated overview of the existing preclinical toxicological and pharmacological data on this compound. The information is presented to aid researchers and drug development professionals in understanding the current state of knowledge and identifying the critical gaps that need to be addressed in future non-clinical safety studies.
In Vitro Toxicology and Pharmacology
The majority of the available safety-related data for this compound is derived from in vitro studies, primarily focusing on its cytotoxic effects on cancer cell lines and its impact on immune cells.
Cytotoxicity in Human Cancer Cell Lines
This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| NCI-N87 | Gastric Cancer | 5.67 | Not Specified | [2] |
| BGC-823 | Gastric Cancer | 7.26 | Not Specified | [2] |
| MGC803 | Gastric Cancer | 4.75 | Not Specified | [2] |
| SGC-7901 | Gastric Cancer | 1.96 | Not Specified | [2] |
| HGC-27 | Gastric Cancer | 5.70 | Not Specified | [2] |
| SGC-7901/ADR | Adriamycin-Resistant Gastric Cancer | 0.24 | Not Specified | [2] |
| SGC-7901/VCR | Vincristine-Resistant Gastric Cancer | 1.09 | Not Specified | [2] |
| MGC803/PTX | Paclitaxel-Resistant Gastric Cancer | 1.32 | Not Specified | [2] |
| 786-O | Clear-Cell Renal Cell Carcinoma | 30.62 | 48 | [1] |
| A498 | Clear-Cell Renal Cell Carcinoma | 39.09 | 48 | [1] |
| 769-P | Clear-Cell Renal Cell Carcinoma | 15.67 | 48 | [1] |
| Caki-1 | Clear-Cell Renal Cell Carcinoma | 31.42 | 48 | [1] |
| OSRC-2 | Clear-Cell Renal Cell Carcinoma | 30.35 | 48 | [1] |
| A549 | Lung Carcinoma | 35 | 48 | [1] |
| DLD-1 | Colorectal Adenocarcinoma | 74 | 48 | [1] |
| Huh7.5 | Human Hepatoma | 16.3 ± 6.2 (TC50) | Not Specified | [3] |
Experimental Protocol: Cytotoxicity Assessment (Resazurin Reduction Assay) [1]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Resazurin Assay: After the treatment period, a resazurin-based solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells reduce resazurin to the fluorescent product, resorufin.
-
Data Analysis: The fluorescence is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Effects on Immune Cells
In vitro studies using a murine model have investigated the effects of this compound on spleen and thymus cells.
| Cell Type | Mitogen | This compound Concentration | Effect | Reference |
| Splenocytes | ConA, PWM | 10 nM, 1 µM, 10 µM | Inhibited proliferation; Decreased IFN-gamma and IL-10 production; Increased apoptosis (PWM). | [1] |
| Splenocytes | LPS | 10 nM, 1 µM, 10 µM | Increased lymphoproliferation (48 hr); Decreased IFN-gamma production; Decreased apoptosis. | [1] |
| Thymocytes | ConA, PWM | 10 nM, 1 µM, 10 µM | Increased lymphoproliferation (48 hr); Decreased IFN-gamma and IL-10 production; Increased apoptosis (PWM). | [1] |
Importantly, in the absence of a mitogenic stimulus, this compound did not cause significant variations in the necrosis rate or affect the viability of these immune cells.[1]
Experimental Protocol: Lymphocyte Proliferation Assay (³H-Thymidine Uptake) [1]
-
Cell Isolation: Spleen and thymus are harvested from rats, and single-cell suspensions are prepared.
-
Cell Culture and Stimulation: Cells are cultured in the presence or absence of mitogens (Concanavalin A, Pokeweed Mitogen, or Lipopolysaccharide) and treated with varying concentrations of this compound (10 nM, 1 µM, 10 µM) for 48 or 72 hours.
-
³H-Thymidine Incorporation: During the final hours of culture, ³H-thymidine is added to each well. Proliferating cells incorporate the radiolabeled thymidine into their DNA.
-
Measurement: Cells are harvested, and the amount of incorporated ³H-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM), which is proportional to the rate of cell proliferation.
In Vivo Toxicology and Pharmacology
Comprehensive in vivo toxicological studies, including acute and sub-chronic toxicity assessments, are not available in the public domain for this compound. The only available in vivo data comes from studies evaluating its anti-tumor efficacy.
Xenograft Models
In vivo antitumor studies have been conducted using xenograft mouse models with human gastric cancer cells (SGC-7901) and adriamycin-resistant gastric cancer cells (SGC-7901/ADR).[2]
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Xenograft Mice | SGC-7901 | 40, 80 mg/kg; p.o.; for 21 days | Significant reduction in tumor growth; No change in body weights. | [1] |
| Xenograft Mice | SGC-7901/ADR | 40, 80 mg/kg; p.o.; for 21 days | Significant reduction in tumor growth; No change in body weights. | [1] |
The observation that there were no significant changes in the body weights of the mice at doses up to 80 mg/kg administered orally for 21 days suggests a degree of tolerance in this specific experimental context.[1] However, this does not replace the need for formal toxicology studies.
Experimental Protocol: In Vivo Antitumor Study [2]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Human gastric cancer cells (SGC-7901 or SGC-7901/ADR) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is administered orally at specified doses (e.g., 40 and 80 mg/kg) daily for a defined period (e.g., 21 days). The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
Genotoxicity
There is a notable absence of data regarding the genotoxic potential of this compound. Standard genotoxicity assays are crucial for assessing the risk of DNA damage.
-
Ames Test (Bacterial Reverse Mutation Assay): No data available.
-
In Vitro Micronucleus Assay: No data available.
-
In Vivo Micronucleus Assay: No data available.
Safety Pharmacology
Safety pharmacology studies are essential to evaluate the potential adverse effects of a substance on vital physiological functions. There is no publicly available information on the safety pharmacology profile of this compound.
-
Cardiovascular Safety:
-
hERG Assay: No data available.
-
In Vivo Cardiovascular Assessment (e.g., effects on blood pressure, heart rate, and ECG): No data available.
-
-
Central Nervous System (CNS) Safety: No data available.
-
Respiratory Safety: No data available.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of this compound is crucial for interpreting its toxicological profile.
LSD1 Inhibition and Epigenetic Regulation
This compound is a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a critical role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can lead to an increase in the methylation of H3K4 and H3K9, which in turn can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis.[1] In the context of cancer, this can lead to the re-expression of tumor suppressor genes.
Caption: this compound's proposed anticancer mechanism via LSD1 inhibition.
Immunomodulatory Effects Workflow
The in vitro effects of this compound on immune cells suggest a complex immunomodulatory profile that is dependent on the cell type and the nature of the stimulus.
Caption: In vitro immunomodulatory effects of this compound.
Summary and Future Directions
The currently available preclinical data on this compound suggests a promising profile as an anticancer agent, with potent in vitro activity against a variety of cancer cell lines, including those with drug resistance. Its proposed mechanism of action as an LSD1 inhibitor provides a strong rationale for its development. Furthermore, its immunomodulatory effects warrant further investigation.
However, a comprehensive toxicological profile of this compound is far from complete. The significant data gaps, particularly in the areas of acute and sub-chronic toxicity, genotoxicity, and safety pharmacology, are critical hurdles that must be addressed before any consideration for clinical development.
Key Recommendations for Future Preclinical Studies:
-
Acute Toxicity Studies: Determination of the median lethal dose (LD50) via oral and parenteral routes in at least two rodent species.
-
Repeated-Dose Toxicity Studies: Sub-chronic (e.g., 28-day or 90-day) studies in both rodent and non-rodent species to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity Assessment: A standard battery of tests, including the Ames test, an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus test, is required to evaluate the mutagenic and clastogenic potential.
-
Safety Pharmacology: A core battery of studies to assess the effects on the cardiovascular, central nervous, and respiratory systems is essential. This should include, at a minimum, an in vitro hERG assay and in vivo cardiovascular monitoring in a relevant animal model.
-
ADME Studies: Investigation of the absorption, distribution, metabolism, and excretion of this compound to understand its pharmacokinetic and pharmacodynamic properties.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Arborinine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction, purification, and characterization of Arborinine, a bioactive acridone alkaloid with significant therapeutic potential. The methodologies described are based on established phytochemical isolation techniques from plant sources known to contain this compound, such as Glycosmis pentaphylla.
I. Introduction
This compound (1-hydroxy-2,3-dimethoxy-10-methyl-9(10H)-acridone) is a naturally occurring alkaloid found in various plant species, notably from the Rutaceae family. It has garnered considerable interest within the scientific community due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These notes are intended to provide a comprehensive guide for the isolation and purification of this compound for research and drug development purposes.
II. Data Presentation
The following table summarizes hypothetical quantitative data for a typical extraction and purification of this compound from 3 kg of dried Glycosmis pentaphylla leaves. These values are illustrative and can vary based on the plant material's quality, age, and the precise experimental conditions.
| Step | Parameter | Value | Notes |
| Extraction | Starting Plant Material (Dried Leaves) | 3 kg | --- |
| Extraction Method | Soxhlet Extraction | Sequential extraction with solvents of increasing polarity. | |
| Ethyl Acetate Crude Extract Yield | ~150 g | The ethyl acetate fraction is often enriched with alkaloids like this compound. | |
| This compound Content in Crude Extract (Estimated) | 1-2% | Varies depending on the plant source and extraction efficiency. | |
| Purification | |||
| Column Chromatography (Silica Gel) | |||
| Weight of Crude Extract Loaded | 100 g | A portion of the total crude extract. | |
| Column Dimensions | 120 cm x 4 cm | --- | |
| Silica Gel Mesh Size | 60-120 mesh | Standard grade for column chromatography. | |
| Elution Solvent System | Chloroform:Methanol Gradient | Starting with 100% Chloroform and gradually increasing the polarity with Methanol. | |
| Yield of this compound-rich Fractions | ~5 g | Fractions are typically monitored by Thin Layer Chromatography (TLC). | |
| Crystallization | |||
| Solvent System | Ethyl Acetate:Petroleum Ether (1:5) | For final purification of the combined this compound-rich fractions. | |
| Final Yield of Pure this compound | ~1.5 g | Yellow needle-shaped crystals. | |
| Purity (by HPLC) | >98% | Purity confirmed by High-Performance Liquid Chromatography. | |
| Overall Yield from Plant Material | ~0.05% | Based on the starting 3 kg of dried leaves. |
III. Experimental Protocols
A. Plant Material and Extraction
-
Plant Material Preparation : Air-dry the leaves of Glycosmis pentaphylla at room temperature until they are brittle. Pulverize the dried leaves into a fine powder using an electric blender.[1]
-
Soxhlet Extraction :
-
Pack 3 kg of the powdered plant material into a large-scale Soxhlet apparatus.[1]
-
Perform sequential extraction with solvents of increasing polarity. Begin with a non-polar solvent like hexane to remove lipids and waxes.[1]
-
Following hexane, extract the plant material with chloroform, then ethyl acetate, followed by acetone, and finally methanol.[1] The extraction for each solvent should continue until the solvent running through the siphon tube is colorless.[1]
-
The ethyl acetate extract is typically enriched in this compound.
-
-
Solvent Evaporation : Concentrate each solvent extract separately using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Storage : Store the dried crude extracts in a freezer at -4°C for further processing.[1]
B. Purification by Column Chromatography
-
Column Preparation :
-
Sample Loading : Dissolve a portion (e.g., 100 g) of the dried ethyl acetate extract in a minimal amount of chloroform. Adsorb this mixture onto a small amount of silica gel and allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution :
-
Begin elution with 100% chloroform.[1]
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, and so on).[1]
-
Collect fractions of a consistent volume (e.g., 250 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis :
-
Spot the collected fractions on TLC plates (silica gel 60 F254).
-
Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 9.8:0.2).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
C. Crystallization
-
Solvent Evaporation : Concentrate the combined this compound-rich fractions to dryness using a rotary evaporator.
-
Recrystallization : Dissolve the residue in a minimal amount of hot ethyl acetate. Gradually add petroleum ether (in a 1:5 ratio of ethyl acetate to petroleum ether) until turbidity appears.[2][3]
-
Crystal Formation : Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate the formation of crystals.
-
Isolation and Drying : Collect the yellow, needle-shaped crystals of this compound by filtration and wash them with a small amount of cold petroleum ether. Dry the crystals in a desiccator under vacuum.
D. Purity Assessment and Characterization
-
High-Performance Liquid Chromatography (HPLC) : Determine the purity of the isolated this compound using HPLC. A typical method would involve a C18 column with a mobile phase gradient of methanol and water, with UV detection at an appropriate wavelength.[1]
-
Spectroscopic Analysis : Confirm the structure of the isolated compound as this compound using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR for structural elucidation.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify functional groups and the chromophore system.[1]
-
IV. Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: this compound's Inhibitory Effect on the KDM1A/UBE2O Signaling Pathway.
References
Total Synthesis of Arborinine and Its Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of the acridone alkaloid Arborinine and its derivatives. It includes experimental protocols for key synthetic steps, a summary of quantitative data, and a visualization of this compound's known signaling pathway.
This compound, a naturally occurring acridone alkaloid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anticancer properties. The total synthesis of this compound and the generation of its derivatives are crucial for further biological evaluation and the development of potential therapeutic agents.
Synthetic Strategy Overview
The total synthesis of this compound (1-hydroxy-2,3-dimethoxy-10-methyl-9(10H)-acridinone) is primarily achieved through a convergent strategy. The key steps involve the construction of the central acridone core via an Ullmann condensation reaction, followed by a cyclization reaction. Subsequent modifications, including hydroxylation, methoxylation, and N-methylation, complete the synthesis.
Logical Workflow for this compound Synthesis
Caption: General workflow for the total synthesis of this compound and its derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments in the total synthesis of this compound.
Protocol 1: Synthesis of the N-Phenylanthranilic Acid Intermediate via Ullmann Condensation
This protocol describes the copper-catalyzed coupling of an aniline derivative with a halobenzoic acid to form the crucial N-phenylanthranilic acid intermediate.
Materials:
-
Aniline derivative (e.g., 3,4-dimethoxyaniline)
-
2-Bromobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Copper bronze
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aniline derivative (1.0 eq), 2-bromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper bronze (0.4 eq).
-
Add DMF to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux with constant stirring for 4 hours.
-
After cooling to room temperature, pour the reaction mixture over ice with stirring.
-
Filter the mixture through celite to remove solid residues.
-
Acidify the filtrate by dropwise addition of concentrated HCl until a pH of 4 is reached, which will precipitate the N-phenylanthranilic acid derivative.
-
Isolate the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product to obtain the N-phenylanthranilic acid derivative. A typical yield for this reaction is around 67%.[1]
Protocol 2: Cyclization to form the Acridone Core
This protocol outlines the intramolecular cyclization of the N-phenylanthranilic acid derivative to form the tricyclic acridone core. This can be achieved using a strong acid catalyst such as Eaton's reagent or concentrated sulfuric acid.
Materials:
-
N-Phenylanthranilic acid derivative
-
Concentrated sulfuric acid (H₂SO₄) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)
-
Sodium carbonate (Na₂CO₃) solution
Procedure using Sulfuric Acid:
-
In a flask, dissolve the N-phenylanthranilic acid derivative (1.0 eq) in concentrated sulfuric acid.
-
Heat the solution on a boiling water bath for 4 hours.
-
Carefully pour the hot, dark solution into boiling water.
-
Boil the resulting mixture for 5 minutes to allow for complete precipitation of the acridone product.
-
Filter the yellow precipitate while hot and wash with hot water.
-
To neutralize any remaining acid, boil the moist solid with a sodium carbonate solution for 5 minutes.
-
Collect the acridone product by suction filtration, wash thoroughly with water, and dry.
Protocol 3: N-Methylation of the Acridone Core
This final step introduces the methyl group at the nitrogen atom of the acridone ring system. Microwave-assisted synthesis offers a rapid and efficient method.
Materials:
-
Acridone precursor
-
Methyl iodide (CH₃I)
-
Potassium fluoride on alumina (KF/Al₂O₃)
Procedure (Microwave-assisted):
-
In a microwave-safe vessel, mix the acridone precursor with KF/Al₂O₃ as a solid support and catalyst.
-
Add an excess of methyl iodide.
-
Subject the mixture to microwave irradiation. Optimized conditions typically involve short reaction times (a few minutes).
-
After the reaction is complete, the product can be extracted from the solid support using an appropriate organic solvent.
-
Purify the product by column chromatography to obtain the N-methylated acridone. This method often results in high yields, ranging from 90-96%.
Quantitative Data
The biological activity of this compound and its derivatives has been evaluated against various cancer cell lines. The following tables summarize the reported quantitative data.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | Activity Metric | Value | Reference |
| COLO-205 (Colon) | - | GI₅₀ | <10 µg/mL | [2] |
| OVCAR-3 (Ovarian) | - | GI₅₀ | <10 µg/mL | [2] |
| T-47D (Breast) | - | GI₅₀ | <10 µg/mL | [2] |
| HeLa (Cervical) | MTT | IC₅₀ | Data available | [3] |
| MCF7 (Breast) | MTT | IC₅₀ | Data available | [3] |
| A431 (Skin) | MTT | IC₅₀ | Data available | [3] |
Table 2: Anti-malarial and Other Activities of this compound
| Organism/Enzyme | Strain/Assay | Activity Metric | Value | Reference |
| Plasmodium falciparum | Chloroquine-sensitive (HB3) | IC₅₀ | 3.85 ± 0.11 µM | [2] |
| Plasmodium falciparum | Chloroquine-resistant (K1) | IC₅₀ | 9.34 ± 0.37 µM | [2] |
| Acetylcholinesterase | - | IC₅₀ | 34.7 ± 71 µM | [2] |
| Hepatitis C Virus | Genotype 2a (J6/JFH1) | IC₅₀ | 6.4 ± 0.7 µM | [2] |
| Human Rhinovirus 2 | - | IC₅₀ | 3.19 ± 2.24 µM | [2] |
Signaling Pathway
This compound has been shown to exert its anticancer effects in clear-cell renal cell carcinoma (ccRCC) by inhibiting the KDM1A/UBE2O signaling pathway.
This compound's Inhibition of the KDM1A/UBE2O Pathway
Caption: this compound inhibits KDM1A, leading to downstream effects on UBE2O, cell proliferation, and EMT, while also inducing apoptosis and cell cycle arrest.
Conclusion
The total synthesis of this compound provides a viable route to access this biologically active molecule and its derivatives for further investigation. The provided protocols offer a foundation for researchers to synthesize these compounds in the laboratory. The quantitative data on this compound's anticancer and other biological activities highlight its potential as a lead compound for drug discovery. Further research into the synthesis of novel derivatives and a deeper understanding of its mechanism of action will be crucial in harnessing the full therapeutic potential of this promising natural product.
References
Application of Arborinine in Clear-Cell Renal Cell Carcinoma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arborinine, a natural product isolated from the leaf extract of Glycosmis parva, has demonstrated significant anti-cancer properties.[1][2][3][4] Recent studies have elucidated its potential as a therapeutic agent in the context of clear-cell renal cell carcinoma (ccRCC), the most prevalent form of kidney cancer.[4][5] this compound exerts its inhibitory effects on ccRCC through the KDM1A/UBE2O signaling pathway.[1][2][3][5][6] These notes provide detailed protocols and data derived from foundational research to guide the application of this compound in ccRCC studies.
This compound has been shown to be a selective and reversible inhibitor of Lysine Demethylase 1A (KDM1A), a histone demethylase implicated in tumorigenesis.[1][7] Inhibition of KDM1A by this compound leads to a downstream reduction in the expression of Ubiquitin-conjugating enzyme E2O (UBE2O), a protein correlated with worsened prognosis in ccRCC.[1][2][3][5] The modulation of this pathway by this compound results in significant inhibition of ccRCC cell proliferation, migration, and invasion, alongside the induction of apoptosis and cell cycle arrest.[1][2][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound on ccRCC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human clear-cell renal cell carcinoma cell lines after 48 and 72 hours of treatment.
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Notes |
| 786-O | 48 | ~25 | - |
| 72 | ~20 | - | |
| A498 | 48 | ~28 | - |
| 72 | ~22 | - | |
| Caki-1 | 48 | ~30 | - |
| 72 | ~25 | - | |
| ACHN | 48 | ~22 | - |
| 72 | ~18 | - | |
| SN12C | 48 | ~35 | - |
| 72 | ~28 | - | |
| 786-O SunR | 72 | >50 | Sunitinib-resistant |
| 786-O SorR | 72 | ~25 | Sorafenib-resistant |
Data extracted from Feng et al., 2022.[1][5][7]
Signaling Pathway
The inhibitory effect of this compound on ccRCC is mediated through the KDM1A/UBE2O signaling axis. This compound directly inhibits the demethylase activity of KDM1A. This action prevents the KDM1A-mediated transcription of UBE2O. Reduced levels of UBE2O, in turn, lead to the suppression of key tumorigenic processes in ccRCC cells, including proliferation, migration, and invasion, while promoting apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on ccRCC cells in vitro.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on ccRCC cells.
Materials:
-
ccRCC cell lines (e.g., 786-O, A498)
-
This compound (dissolved in DMSO)
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed ccRCC cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis in ccRCC cells.
Materials:
-
ccRCC cells
-
This compound (at a fixed dose, e.g., 20 µM)[5]
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 20 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic cells will be positive for both.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol is for assessing the effect of this compound on the migratory and invasive potential of ccRCC cells.
Materials:
-
ccRCC cells
-
This compound (e.g., 20 µM)[5]
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with 20% FBS (as a chemoattractant)
-
Crystal violet stain
Procedure:
-
For the invasion assay, coat the Transwell inserts with Matrigel. For the migration assay, no coating is needed.
-
Resuspend ccRCC cells in serum-free medium containing this compound (e.g., 20 µM) and seed them into the upper chamber of the Transwell inserts.
-
Add medium containing 20% FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface with methanol and stain with 0.1% crystal violet.
-
Count the stained cells under a microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound on ccRCC cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Open Access) this compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling (2022) | Chenchen Feng | 6 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for Arborinine's Anti-proliferative Activity
Introduction
Arborinine, an acridone alkaloid primarily isolated from plants of the Rutaceae family, such as Ruta graveolens and Glycosmis parva, has demonstrated significant anti-proliferative effects against various cancer cell lines.[1][2][3] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[1][2] These application notes provide detailed protocols for essential in vitro assays to quantify the anti-proliferative activity of this compound and elucidate its mechanism of action, intended for researchers in oncology and drug development.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms. In breast cancer cells (MCF-7), it has been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins such as BAX, p53, and PARP, while downregulating the anti-apoptotic protein BCL-2.[1] This shifts the cellular balance towards programmed cell death, a critical process in eliminating cancerous cells. Additionally, this compound treatment has been associated with an increase in caspases 3, 8, and 9, further confirming the activation of apoptotic pathways.[1] In clear-cell renal cell carcinoma and gastric cancer, this compound acts as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), which in turn blocks downstream signaling, including the expression of UBE2O, a protein crucial for cancer cell survival.[2][3] This inhibition also suppresses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3]
Data Presentation: Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for this compound across various human cancer cell lines.
Table 1: IC50 Values of this compound in Breast and Kidney Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| MCF-7 | Breast Cancer | 50 µg/mL | 24 hours | [1][2] |
| MCF-7 | Breast Cancer | 25 µg/mL | 48 hours | [1][2] |
| HEK293 | Normal Kidney | >150 µg/mL | 24-48 hours | [1][2] |
| 786-O | ccRCC | ~20 µM | 48 hours | [2] |
| ACHN | ccRCC | ~25 µM | 48 hours | [2] |
| Caki-1 | ccRCC | ~20 µM | 48 hours | [2] |
ccRCC: clear-cell renal cell carcinoma
Table 2: IC50 Values of this compound in Gastric Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| NCI-N87 | Gastric Cancer | 5.67 | [3] |
| BGC-823 | Gastric Cancer | 7.26 | [3] |
| MGC803 | Gastric Cancer | 4.75 | [3] |
| SGC-7901 | Gastric Cancer | 1.96 | [3] |
| HGC-27 | Gastric Cancer | 5.70 | [3] |
| SGC-7901/ADR | Adriamycin-resistant Gastric Cancer | 0.24 | [3] |
| SGC-7901/VCR | Vincristine-resistant Gastric Cancer | 1.09 | [3] |
| MGC803/PTX | Paclitaxel-resistant Gastric Cancer | 1.32 | [3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
References
- 1. The Anti-Cancer Effects of this compound from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and cytotoxic activity of Geraniaceae plant extracts against five tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Arborinine: A Promising Avenue for Overcoming Adriamycin Resistance in Gastric Cancer
Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the emerging potential of arborinine, a natural acridone alkaloid, in the treatment of adriamycin-resistant gastric cancer. This compound has demonstrated significant efficacy in preclinical studies by targeting key mechanisms of drug resistance, offering a promising new strategy for this challenging malignancy.
These notes summarize the key findings, present quantitative data in a clear format, provide detailed experimental protocols for replication and further investigation, and visualize the proposed mechanism of action through a signaling pathway diagram.
Mechanism of Action at a Glance
This compound has been identified as a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in regulating gene expression.[1] In the context of adriamycin-resistant gastric cancer, the proposed mechanism involves the following key events:
-
Inhibition of LSD1: this compound directly inhibits the enzymatic activity of LSD1.
-
Suppression of Epithelial-Mesenchymal Transition (EMT): By inhibiting LSD1, this compound reverses the EMT process, which is a key contributor to drug resistance and metastasis.[1][2] This is evidenced by the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers.
-
Reversal of Adriamycin Resistance: The suppression of EMT and potentially other LSD1-mediated pathways leads to the resensitization of cancer cells to adriamycin.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound against adriamycin-resistant and other gastric cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values) [1]
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) |
| SGC-7901/ADR | Gastric Cancer | Adriamycin-Resistant | 0.24 |
| SGC-7901 | Gastric Cancer | Parental | 1.96 |
| SGC-7901/VCR | Gastric Cancer | Vincristine-Resistant | 1.09 |
| MGC803/PTX | Gastric Cancer | Paclitaxel-Resistant | 1.32 |
| NCI-N87 | Gastric Cancer | - | 5.67 |
| BGC-823 | Gastric Cancer | - | 7.26 |
| MGC803 | Gastric Cancer | - | 4.75 |
| HGC-27 | Gastric Cancer | - | 5.70 |
Table 2: In Vivo Tumor Growth Inhibition by this compound [1]
| Xenograft Model | Treatment | Outcome |
| SGC-7901 | This compound | Significant reduction in tumor growth |
| SGC-7901/ADR | This compound | Significant reduction in tumor growth |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in overcoming adriamycin resistance and a general workflow for its investigation.
This compound's Mechanism of Action.
Experimental Workflow for this compound Investigation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on adriamycin-resistant gastric cancer cells.
Cell Culture and Maintenance
-
Cell Lines:
-
Human gastric adenocarcinoma cell line SGC-7901 (parental).
-
Adriamycin-resistant SGC-7901/ADR cell line.
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintenance of Resistance:
-
To maintain the adriamycin-resistant phenotype, culture SGC-7901/ADR cells in a medium containing a low concentration of adriamycin (e.g., 1 µg/mL). Remove adriamycin from the medium at least one week before conducting experiments to avoid interference.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
96-well plates.
-
SGC-7901 and SGC-7901/ADR cells.
-
This compound (dissolved in DMSO to create a stock solution).
-
Adriamycin (for comparison).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and/or adriamycin for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
LSD1 Demethylase Activity Assay
This assay measures the direct inhibitory effect of this compound on LSD1.
-
Materials:
-
LSD1 inhibitor screening kit (e.g., from Cayman Chemical or similar).
-
Recombinant human LSD1 protein.
-
This compound.
-
Positive control inhibitor (e.g., Tranylcypromine).
-
-
Procedure:
-
Follow the manufacturer's instructions for the specific LSD1 inhibitor screening kit.
-
Typically, the assay involves incubating the LSD1 enzyme with a substrate (e.g., a histone H3 peptide) in the presence or absence of this compound.
-
The reaction produces hydrogen peroxide, which is then detected using a fluorescent probe.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of LSD1 inhibition by this compound compared to the untreated control.
-
Western Blot Analysis for EMT Markers
This protocol is to assess the effect of this compound on the expression of key EMT-related proteins.
-
Materials:
-
SGC-7901/ADR cells.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-LSD1.
-
Anti-E-cadherin (epithelial marker).
-
Anti-Vimentin (mesenchymal marker).
-
Anti-Snail/Slug (EMT transcription factors).
-
Anti-β-actin or Anti-GAPDH (loading control).
-
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
-
Procedure:
-
Treat SGC-7901/ADR cells with different concentrations of this compound for 48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.[3][4][5]
-
Animals:
-
4-6 week old female BALB/c nude mice.
-
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ SGC-7901/ADR cells into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly divide the mice into groups (e.g., vehicle control, adriamycin alone, this compound alone, this compound + adriamycin).
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day).
-
Administer adriamycin as required for the combination therapy group.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
After a set period (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for LSD1 and EMT markers).
-
Conclusion and Future Directions
This compound presents a compelling case as a potential therapeutic agent for overcoming adriamycin resistance in gastric cancer. Its ability to inhibit LSD1 and suppress the EMT pathway provides a clear mechanistic rationale for its observed effects. The protocols and data presented here offer a solid foundation for further research into its clinical potential.
Future investigations should focus on:
-
Elucidating the detailed downstream signaling pathways affected by LSD1 inhibition in this context.
-
Investigating potential synergistic effects of this compound with other chemotherapeutic agents.
-
Conducting more extensive preclinical studies to evaluate its safety and efficacy in various models of adriamycin-resistant gastric cancer.
-
Exploring the potential of this compound to overcome other forms of drug resistance in gastric and other cancers.
References
- 1. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of LSD1 promotes migration and invasion in gastric cancer through facilitating EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]
- 4. In vitro and in vivo antitumor activity of cetuximab in human gastric cancer cell lines in relation to epidermal growth factor receptor (EGFR) expression and mutational phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Arborinine by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Arborinine, a bioactive acridone alkaloid. The described protocol is applicable for the determination of this compound in various sample matrices, including plant extracts and in-vitro experimental samples. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both acidified with 0.1% formic acid, ensuring excellent peak shape and resolution. Detection is performed using a Photo Diode Array (PDA) detector, allowing for spectral confirmation and quantification. This document provides comprehensive protocols for sample preparation, instrument setup, and method validation, making it an essential resource for researchers engaged in the study and development of this compound.
Introduction to this compound
This compound (1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one) is a natural acridone alkaloid found in various plant species of the Rutaceae family. It has garnered significant scientific interest due to its wide range of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.[1] Notably, recent studies have highlighted its potential as a cancer therapeutic by demonstrating its inhibitory effect on the KDM1A/UBE2O signaling pathway in clear-cell renal cell carcinoma.[2][3] As research into the therapeutic applications of this compound advances, the need for a validated, accurate, and precise analytical method for its quantification becomes critical for pharmacokinetic studies, quality control of natural extracts, and various biochemical assays.
HPLC Methodology
This method is designed for the separation and quantification of this compound using standard RP-HPLC instrumentation with UV-Vis detection.
2.1 Chromatographic Conditions
The optimal parameters for the HPLC analysis are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA/DAD Detector, 254 nm (Quantification), 350 nm (Reference) |
| Run Time | 20 minutes (plus 5-minute post-run equilibration) |
2.2 Rationale for Method Parameters
-
Reversed-Phase C18 Column: this compound is a moderately polar molecule, making a C18 column ideal for retention and separation from other matrix components.
-
Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase protonates the tertiary amine in the acridone structure, which significantly improves peak symmetry and prevents tailing.
-
Gradient Elution: A solvent gradient is employed to ensure the efficient elution of this compound while also cleaning the column of more non-polar compounds, leading to a robust and reproducible method.
-
PDA Detection: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is recommended to monitor multiple wavelengths simultaneously. While 254 nm is suitable for quantifying aromatic compounds, monitoring a longer wavelength like 350 nm can provide additional specificity against potential interferences.
Experimental Protocols
3.1 Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at -20°C.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with a 50:50 mixture of acetonitrile and water in a volumetric flask.
-
Calibration Standards (1 - 50 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Working Stock Solution with the mobile phase starting composition (70% Mobile Phase A, 30% Mobile Phase B). A suggested concentration range is 1, 2.5, 5, 10, 25, and 50 µg/mL.
3.2 Sample Preparation Protocol
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., dried plant material). This may need to be adapted based on the specific sample type.
-
Homogenization: Weigh 1 g of the powdered sample material into a centrifuge tube.
-
Extraction: Add 10 mL of methanol. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant (the methanol extract).
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the initial mobile phase composition to ensure the concentration falls within the linear range of the calibration curve.
Method Validation Summary
The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below, representing typical performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 1 - 50 µg/mL |
| Regression Equation | y = 45872x - 1230 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 2.5 (Low QC) | < 2.0% | < 3.0% |
| 10 (Mid QC) | < 1.5% | < 2.5% |
| 40 (High QC) | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Concentration Spiked (µg/mL) | Mean Recovery (%) | %RSD |
| 2.5 | 98.5 - 102.3 % | < 2.5% |
| 10 | 99.1 - 101.5 % | < 2.0% |
| 40 | 99.5 - 101.0 % | < 1.5% |
Visualized Workflows and Pathways
5.1 Experimental Workflow for this compound Quantification
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: HPLC quantification workflow for this compound.
5.2 this compound Signaling Pathway
This compound has been shown to exert its anticancer effects by targeting the KDM1A/UBE2O signaling axis.[2][3][4] This pathway is crucial for cancer cell proliferation and survival.
Caption: this compound inhibits the KDM1A/UBE2O signaling pathway.
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in natural product chemistry, pharmacology, and quality control. The detailed protocols and validation data serve as a comprehensive guide for researchers, facilitating the standardized analysis of this promising therapeutic compound.
References
Illuminating Apoptosis: Cell-Based Assays for Characterizing the Effects of Arborinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborinine, a natural acridone alkaloid, has demonstrated promising anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. Understanding the molecular mechanisms by which this compound exerts its apoptotic effects is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for a suite of cell-based assays designed to measure and characterize the apoptotic effects of this compound. These assays are essential tools for elucidating the compound's mechanism of action and for screening its efficacy in different cancer models.
Data Summary
The following tables summarize quantitative data on the effects of this compound on cancer cell lines, providing a comparative overview of its apoptotic efficacy.
Table 1: Cytotoxicity of this compound on MCF-7 Breast Cancer Cells
| Treatment Duration | IC50 Value (µg/mL) |
| 24 hours | 50 |
| 48 hours | 25 |
Table 2: this compound-Induced Apoptosis and Protein Expression Changes in MCF-7 Cells
| Parameter | Control (Untreated) | This compound-Treated |
| Apoptotic Cells (%) | 9.36 | 52.3 |
| BAX Protein Expression | Baseline | Upregulated |
| BCL-2 Protein Expression | Baseline | Downregulated |
| Caspase-3, -8, -9 Activation | Baseline | Upregulated |
| p53 Protein Expression | Baseline | Upregulated |
| Reactive Oxygen Species (ROS) | Baseline | ~1.3-fold increase |
Experimental Workflow
The following diagram outlines the general workflow for investigating the apoptotic effects of this compound.
This compound-Induced Apoptotic Signaling Pathway
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Experimental Protocols
1. Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
2. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The addition of the reagent directly to cells results in cell lysis, cleavage of the substrate by caspase-3/7, and the generation of a "glow-type" luminescent signal.
-
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treat cells with this compound and appropriate controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
3. Western Blotting for Bcl-2 and Bax
This technique is used to detect and quantify the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Application Notes and Protocols for In Vivo Xenograft Models to Evaluate the Anti-Tumor Efficacy of Arborinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborinine, a natural acridone alkaloid, has demonstrated significant anti-tumor properties across a range of human cancer cell lines. Preclinical data suggests that this compound exerts its effects through multiple mechanisms, including the induction of apoptosis and inhibition of key oncogenic pathways.[1][2][3] Notably, this compound has been identified as a potential inhibitor of Lysine Demethylase 1 (LSD1), a key enzyme involved in epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[3][4][5] These promising in vitro findings necessitate robust in vivo models to evaluate the therapeutic potential of this compound in a physiological setting. This document provides detailed application notes and protocols for utilizing subcutaneous xenograft models in immunodeficient mice to test the anti-tumor efficacy of this compound.
Data Presentation
This compound In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| SGC-7901 | Gastric Cancer | 1.96 | Not Specified | [3] |
| SGC-7901/ADR (Adriamycin-resistant) | Gastric Cancer | 0.24 | Not Specified | [3] |
| NCI-N87 | Gastric Cancer | 5.67 | Not Specified | [3] |
| BGC-823 | Gastric Cancer | 7.26 | Not Specified | [3] |
| MGC803 | Gastric Cancer | 4.75 | Not Specified | [3] |
| HGC-27 | Gastric Cancer | 5.70 | Not Specified | [3] |
| MCF-7 | Breast Cancer | 50 µg/mL (~177 µM) | 24 | [1][6] |
| MCF-7 | Breast Cancer | 25 µg/mL (~88.5 µM) | 48 | [1][6] |
| 786O | Clear-Cell Renal Cell Carcinoma | ~30.62 | 48 | [4] |
| A498 | Clear-Cell Renal Cell Carcinoma | ~39.09 | 48 | [4] |
| 769P | Clear-Cell Renal Cell Carcinoma | ~15.67 | 48 | [4] |
| Caki1 | Clear-Cell Renal Cell Carcinoma | ~31.42 | 48 | [4] |
| OSRC2 | Clear-Cell Renal Cell Carcinoma | ~30.35 | 48 | [4] |
| COLO-205 | Colon Cancer | <10 µg/mL (<35.4 µM) | Not Specified | [7] |
| OVCAR-3 | Ovarian Cancer | <10 µg/mL (<35.4 µM) | Not Specified | [7] |
| T-47D | Breast Cancer | <10 µg/mL (<35.4 µM) | Not Specified | [7] |
This compound In Vivo Anti-Tumor Efficacy
Published studies have demonstrated the ability of this compound to significantly inhibit tumor growth in xenograft models.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| SGC-7901 (Gastric Cancer) | This compound | Not Specified | Significant reduction in tumor growth | [3] |
| SGC-7901/ADR (Gastric Cancer) | This compound | Not Specified | Significant reduction in tumor growth | [3] |
| 786O (Clear-Cell Renal Cell Carcinoma) | This compound | 40, 80 mg/kg; p.o.; for 21 days | Significant tumor growth inhibition | [4] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing subcutaneous tumors in immunodeficient mice using human cancer cell lines sensitive to this compound.
Materials:
-
Human cancer cell lines (e.g., SGC-7901, MCF-7, 786O)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
4-6 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and free from mycoplasma contamination.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Cell Preparation for Injection:
-
Discard the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1x10^7 to 2x10^7 cells/mL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension using a 1 mL syringe with a 25-27 gauge needle.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: V = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
Protocol 2: Evaluation of this compound's Anti-Tumor Efficacy
This protocol describes the treatment phase of the study to assess the effect of this compound on tumor growth.
Materials:
-
Tumor-bearing mice from Protocol 1 (with tumor volumes of approximately 100-150 mm³)
-
This compound, formulated in a suitable vehicle (e.g., PBS, DMSO/saline mixture)
-
Vehicle control
-
Positive control (optional, e.g., a standard-of-care chemotherapeutic agent)
-
Dosing equipment (e.g., oral gavage needles, sterile syringes for injection)
Procedure:
-
Animal Grouping: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (optional)
-
-
Drug Administration:
-
Administer this compound or the vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection). The dosing schedule should be based on preliminary toxicity studies (e.g., daily, twice weekly). A previously reported effective dosage for a similar compound was 40-80 mg/kg.[4]
-
-
Data Collection:
-
Measure tumor volumes and body weights at least twice a week.
-
Observe the mice for any signs of toxicity or adverse effects.
-
-
Endpoint and Analysis:
-
The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive morbidity.
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, western blotting, qPCR).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound's anti-tumor activity.
Experimental Workflow for In Vivo Xenograft Model
Caption: Experimental workflow for testing this compound's efficacy in a xenograft model.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. LLC cells tumor xenograft model [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Arborinine Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to address challenges related to the solubility of Arborinine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a natural acridone alkaloid.[1] Its experimental application requires a clear understanding of its physical and chemical characteristics, which are summarized in the table below. This compound has a molecular weight of 285.29 g/mol .[1][2][3][4] Its melting point is reported to be between 175-177°C.[1][4]
Q2: Which solvents are recommended for dissolving this compound?
This compound is characterized by low aqueous solubility.[3][5] For in vitro experiments, organic solvents are necessary to prepare stock solutions. This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] For cell-based assays, DMSO is the most commonly used solvent.
Q3: How should I prepare a high-concentration stock solution of this compound?
To prepare a stock solution, it is critical to use a high-purity organic solvent like DMSO. The process involves carefully weighing the this compound powder and adding the appropriate volume of solvent to achieve the desired concentration. For example, to create a 10 mM stock solution, you would dissolve 2.85 mg of this compound in 1 mL of DMSO. It is recommended to vortex or sonicate briefly to ensure the compound is completely dissolved.
Q4: My this compound stock solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation in the stock solution can indicate that the compound has not fully dissolved or has fallen out of solution.
-
Action: Gently warm the solution to 37°C and vortex or sonicate for a few minutes. This often helps to redissolve the precipitate.
-
Prevention: Ensure you are using a high-quality, anhydrous grade of the solvent (e.g., DMSO). Water contamination can reduce the solubility of hydrophobic compounds. Store the stock solution properly to prevent solvent evaporation or water absorption.
Q5: this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. The significant change in solvent polarity causes the compound to crash out.
-
Lower the Final Concentration: The most common reason for precipitation is that the final concentration in the medium exceeds this compound's aqueous solubility limit. Test a range of lower final concentrations.
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the culture medium can help. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
Use a Pre-dilution Step: Before adding the stock to the final volume of media, perform an intermediate dilution in a smaller volume of media. Pipette the stock solution directly into the media while vortexing or swirling to ensure rapid mixing, which can prevent localized high concentrations that lead to precipitation.
-
Check Media pH: Ensure the pH of your culture medium is stable, as pH shifts can affect the solubility of compounds.[6]
Q6: What is the maximum recommended concentration of DMSO in the final cell culture medium?
While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects. Always run a vehicle control (medium with the same final concentration of DMSO) to assess any solvent-induced effects.
Q7: How should I store my this compound powder and stock solutions?
-
Powder: The solid form of this compound should be stored desiccated at -20°C.[2]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[7] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][2][4] |
| Molecular Weight | 285.29 g/mol | [1][2][3][4] |
| Appearance | Powder | [2] |
| Melting Point | 175 - 177 °C | [1][4] |
| logP (Octanol/Water) | 2.414 | [3] |
| Water Solubility (log₁₀WS) | -5.58 (Calculated) | [3] |
| CAS Number | 5489-57-6 | [1][2][3][4] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommended for Cell Culture? |
| DMSO | Soluble | Yes (at low final concentrations) |
| Acetone | Soluble | No (toxic to cells) |
| Chloroform | Soluble | No (toxic and immiscible) |
| Dichloromethane | Soluble | No (toxic and immiscible) |
| Ethyl Acetate | Soluble | No (toxic and poorly miscible) |
| Water | Very Low | Not recommended for stock solutions |
Data sourced from BioCrick.[2]
Table 3: Example Stock Solution Preparation in DMSO (for 10 mM)
| Parameter | Value |
| Desired Stock Concentration | 10 mM |
| Molecular Weight (MW) | 285.29 g/mol |
| Mass of this compound | 2.85 mg |
| Volume of DMSO | 1 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 285.29)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.85 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the cap tightly and vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be formed.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C for long-term storage.[7]
Protocol 2: Diluting this compound Stock for Cell-Based Assays
Objective: To prepare a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (Working Solution): Add 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This creates a 100 µM working solution in a medium containing 1% DMSO. Vortex gently to mix.
-
Add 10 µL of the 100 µM working solution to the culture well already containing 990 µL of medium.
-
Gently swirl the plate to ensure thorough mixing.
-
The final concentration in the well will be 10 µM this compound and 0.1% DMSO.
-
Prepare a vehicle control by adding 10 µL of a 1% DMSO-in-medium solution (prepared without this compound) to a control well.
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound precipitation in experiments.
Caption: Simplified signaling pathway for this compound's biological activity.
References
- 1. This compound | 5489-57-6 | XA163699 | Biosynth [biosynth.com]
- 2. This compound | CAS:5489-57-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound (CAS 489-57-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 5489-57-6 [thegoodscentscompany.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Arborinine Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming arborinine resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural acridone alkaloid that has been shown to exhibit potent anti-cancer activity. Its primary mechanism of action is the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] By inhibiting LSD1, this compound prevents the demethylation of histones, leading to the suppression of oncogenic gene expression, inhibition of the epithelial-mesenchymal transition (EMT), and induction of apoptosis.[1][2]
Q2: this compound is effective in some of my cell lines that are resistant to other chemotherapeutics. Why?
This compound has demonstrated efficacy in cell lines with pre-existing resistance to drugs such as adriamycin, vincristine, and sorafenib.[1][2] This is often because its mechanism of action, LSD1 inhibition, is distinct from that of many conventional chemotherapy agents. LSD1 is involved in the EMT program, a process that confers chemo-resistance.[3] By inhibiting LSD1, this compound can suppress this resistance mechanism and re-sensitize cancer cells to treatment.[1]
Q3: My cancer cell line has developed resistance to this compound. What are the potential molecular mechanisms?
While research specifically on acquired resistance to this compound is limited, mechanisms of resistance to its target, LSD1, have been studied. Potential mechanisms include:
-
Epigenetic Reprogramming: Cancer cells may develop resistance to LSD1 inhibitors through epigenetic reprogramming, leading to a TEAD4-driven mesenchymal-like state.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of LSD1. For example, the Hippo signaling effector YAP has been implicated in resistance to LSD1 inhibition.[5]
-
Alterations in the Tumor Microenvironment: The composition of the tumor microenvironment can influence the response to epigenetic therapies like LSD1 inhibitors.[5]
Q4: What are some potential strategies to overcome acquired this compound resistance?
Based on strategies for overcoming resistance to other LSD1 inhibitors, the following approaches can be considered:
-
Combination Therapy: Combining this compound with other anti-cancer agents is a promising strategy. Synergistic effects may be achieved with:
-
HDAC inhibitors: Simultaneous blockage of LSD1 and HDACs can reactivate transcription against cancer.[6]
-
Immune checkpoint inhibitors: LSD1 inhibition can upregulate PD-L1 expression, potentially sensitizing tumors to anti-PD-1/PD-L1 therapy.[5][6]
-
YAP/TAZ inhibitors: Combining LSD1 inhibition with a YAP inhibitor like Verteporfin has shown additive effects in oral squamous cell carcinoma.[5]
-
-
Targeting Downstream Effectors: Identifying and targeting key downstream effectors of the resistance pathway, such as UBE2O in clear-cell renal cell carcinoma, could restore sensitivity.[7]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | Confirm resistance by re-evaluating the IC50 of this compound. If resistance is confirmed, consider the strategies outlined in the "Overcoming Acquired this compound Resistance" section below. |
| Cell Line Integrity | Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure there has been no cross-contamination. |
| Compound Stability | Prepare fresh stock solutions of this compound. Ensure proper storage conditions to prevent degradation. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate multichannel pipettes and use a consistent seeding technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Drug Distribution | Gently swirl the plate after adding this compound to ensure even distribution in the wells. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | IC50 (µM) | Reference |
| NCI-N87 | Gastric Cancer | - | 5.67 | [1] |
| BGC-823 | Gastric Cancer | - | 7.26 | [1] |
| MGC803 | Gastric Cancer | - | 4.75 | [1] |
| SGC-7901 | Gastric Cancer | - | 1.96 | [1] |
| HGC-27 | Gastric Cancer | - | 5.70 | [1] |
| SGC-7901/ADR | Adriamycin-Resistant Gastric Cancer | Adriamycin-Resistant | 0.24 | [1] |
| SGC-7901/VCR | Vincristine-Resistant Gastric Cancer | Vincristine-Resistant | 1.09 | [1] |
| MGC803/PTX | Paclitaxel-Resistant Gastric Cancer | Paclitaxel-Resistant | 1.32 | [1] |
| MCF-7 (24h) | Breast Cancer | - | 50 µg/mL | [8] |
| MCF-7 (48h) | Breast Cancer | - | 25 µg/mL | [8] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol is adapted from general methods for creating drug-resistant cell lines and should be optimized for your specific cell line.[9][10][11][12]
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Stepwise Dose Escalation: Once the cells have resumed a normal growth rate, passage them and increase the this compound concentration in a stepwise manner. A gradual increase (e.g., 1.5 to 2-fold) at each step is recommended.
-
Monitoring and Maintenance: At each concentration, monitor cell morphology and proliferation. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Confirmation of Resistance: Once cells are stably growing at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a new dose-response curve and comparing the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various passages.
Protocol 2: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Strategies to overcome this compound resistance.
Caption: Workflow for generating resistant cell lines.
References
- 1. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Cancer Effects of this compound from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Arborinine
Welcome to the technical support center for the total synthesis of Arborinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and established route for the total synthesis of this compound, an acridone alkaloid, involves a two-step sequence:
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between an anthranilic acid derivative and an aryl halide to form a key N-arylanthranilic acid intermediate.
-
Cyclization: An acid-catalyzed intramolecular electrophilic acylation (Friedel-Crafts type) of the N-arylanthranilic acid to form the tricyclic acridone core. This is commonly achieved using strong acids or dehydrating agents like Eaton's reagent.[1] A final N-methylation step is required to complete the synthesis.
Q2: What are the primary challenges in the Ullmann condensation step for this compound synthesis?
A2: The Ullmann condensation for preparing the N-arylanthranilic acid precursor can be challenging due to:
-
Harsh Reaction Conditions: Traditionally, this reaction requires high temperatures (often exceeding 200°C) and polar aprotic solvents, which can lead to side reactions and decomposition of sensitive substrates.[2]
-
Catalyst Issues: The reaction often requires stoichiometric amounts of copper, which can complicate purification. The activity of the copper catalyst can also be inconsistent.
-
Side Reactions: Common side reactions include dehalogenation of the aryl halide and homocoupling of the starting materials.
-
Substrate Scope: Aryl halides with electron-withdrawing groups are typically more reactive. The specific substituents on the this compound precursors may require optimization of reaction conditions.
Q3: What is Eaton's reagent, and why is it preferred for the cyclization step?
A3: Eaton's reagent is a 7.7 wt% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H). It is a powerful dehydrating and cyclizing agent. It is often preferred over other strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) because it can offer higher yields, milder reaction conditions, and results in a less viscous reaction mixture, which simplifies handling and scale-up.
Q4: Are there regioselectivity issues to consider during the cyclization to form the this compound core?
A4: Yes, regioselectivity can be a concern in the synthesis of substituted acridones. The substitution pattern on the N-arylanthranilic acid can influence the position of the intramolecular acylation. For this compound, the desired cyclization occurs at a specific position ortho to the amine linkage. Intramolecular hydrogen bonding and the electronic effects of the methoxy and hydroxyl groups can play a key role in directing this cyclization.
Q5: When is the N-methyl group of this compound typically introduced?
A5: The N-methyl group is typically introduced after the formation of the acridone core. N-alkylation of the acridone nitrogen is a common final step. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. Microwave-assisted protocols have been shown to provide high yields for this transformation.
Troubleshooting Guides
Problem 1: Low Yield in Ullmann Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting materials. | 1. Inactive copper catalyst. 2. Insufficiently high temperature. 3. Presence of moisture or oxygen. | 1. Use freshly activated copper powder or a reliable source of Cu(I) salt (e.g., CuI). Consider using a ligand such as 1,10-phenanthroline to improve catalyst performance. 2. Ensure the reaction temperature is consistently maintained at the required level. Use a high-boiling solvent like DMF or NMP. 3. Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before and during the reaction. |
| Significant amount of dehalogenated aryl starting material observed. | Reaction temperature is too high, or the reaction time is too long, leading to hydrodehalogenation. | Reduce the reaction temperature and monitor the reaction progress carefully by TLC or GC-MS to avoid prolonged heating after the consumption of the limiting reagent. |
| Complex mixture of products, difficult purification. | Side reactions such as homocoupling or decomposition. | Lower the reaction temperature and consider using a more modern ligand-assisted Ullmann protocol, which often allows for milder conditions. Ensure the purity of starting materials. |
Problem 2: Inefficient Cyclization to Acridone Core
| Symptom | Possible Cause | Suggested Solution |
| Incomplete cyclization, recovery of N-arylanthranilic acid starting material. | 1. Insufficient strength or amount of cyclizing agent. 2. Reaction time is too short. | 1. Ensure Eaton's reagent is fresh and has not absorbed atmospheric moisture. Increase the amount of Eaton's reagent or switch to a stronger cyclizing agent if necessary. 2. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of undesired regioisomers. | Electronic or steric hindrance is not favoring the desired cyclization pathway. | This is a more fundamental challenge. Re-evaluation of the protecting group strategy or the order of synthetic steps may be necessary. Computational studies could help predict the most favorable cyclization site. |
| Dark-colored, intractable material formed. | Decomposition of starting material or product under harsh acidic conditions. | Reduce the reaction temperature. If using Eaton's reagent, ensure the temperature does not exceed the recommended range (e.g., 80°C). Consider alternative, milder cyclization methods, such as those catalyzed by BF₃·Et₂O or iron salts.[3] |
Quantitative Data Summary
The following table summarizes the reported yields and reaction conditions for the cyclization of N-phenylanthranilic acid to 10H-acridone using various reagents. This data provides a comparative baseline for the key cyclization step in this compound synthesis.
| Entry | Cyclization Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (concentrated) | 100 | 4 - 6 | 55 - 60 |
| 2 | Polyphosphoric Acid (PPA) | 100 | 2 - 4 | 58 - 70 |
| 3 | Eaton's Reagent | 80 | 5 - 10 | 72 - 78 |
| 4 | BF₃·Et₂O | 60 | 3 - 4 | 78 - 83 |
| 5 | Fe(OTf)₂ (4 mol%) / DCME | Room Temp. | 3 | 70 - 96 |
| Data adapted from a study on the synthesis of 10H-acridone.[3] |
Experimental Protocols
Key Experiment 1: Synthesis of N-arylanthranilic Acid via Ullmann Condensation (General Procedure)
This protocol is adapted from a standard procedure for the synthesis of N-phenylanthranilic acid.[4] Modifications to starting materials, catalyst, and conditions are necessary for the specific synthesis of the this compound precursor.
-
Assembly: In a round-bottomed flask equipped with a reflux condenser, combine the appropriate o-chlorobenzoic acid derivative (1.0 equiv), the aniline derivative (e.g., 3,4-dimethoxyaniline, ~3-6 equiv), anhydrous potassium carbonate (~1.2 equiv), and a catalytic amount of copper oxide or copper(I) iodide (~0.05 equiv).
-
Reaction: Heat the mixture under reflux in an oil bath for 2-4 hours. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen).
-
Work-up: After cooling, remove the excess aniline by steam distillation.
-
Purification: Treat the aqueous residue with decolorizing carbon, boil, and filter. Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the N-arylanthranilic acid.
-
Isolation: Cool the mixture and collect the precipitated solid by vacuum filtration. Wash with cold water and dry to obtain the crude product, which can be recrystallized from ethanol or another suitable solvent.
Key Experiment 2: Cyclization to the Acridone Core using Eaton's Reagent (General Procedure)
-
Preparation: In a flask protected from atmospheric moisture, add the N-arylanthranilic acid precursor to Eaton's reagent (a typical ratio is ~10 mL of reagent per gram of acid).
-
Reaction: Heat the mixture with stirring in an oil bath at 80-100°C for the time indicated by reaction monitoring (typically 2-10 hours).
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice or into boiling water. This will precipitate the crude acridone product.
-
Isolation: Collect the yellow precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: The crude acridone can be purified by boiling with an aqueous sodium carbonate solution to remove any unreacted starting acid, followed by filtration, washing with water, and drying. Further purification can be achieved by recrystallization from a high-boiling solvent like glacial acetic acid, ethanol, or isoamyl alcohol.[4]
Visualizations
References
- 1. Access to fused π-extended acridone derivatives through a regioselective oxidative demethylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to fused π-extended acridone derivatives through a regioselective oxidative demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Arborinine's inhibitory effect on KDM1A/UBE2O signaling.
Technical Support Center: Arborinine and KDM1A/UBE2O Signaling
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the inhibitory effects of this compound on the KDM1A/UBE2O signaling pathway. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of this compound on the KDM1A/UBE2O signaling pathway?
A1: this compound is a natural acridone alkaloid that has been identified as a potent inhibitor of Lysine Demethylase 1A (KDM1A), also known as LSD1.[1][2][3][4] KDM1A is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), typically leading to transcriptional repression of target genes. Research has shown that KDM1A directly regulates the transcription of Ubiquitin-conjugating enzyme E2O (UBE2O).[1][2] By inhibiting the demethylase activity of KDM1A, this compound leads to increased histone methylation at the UBE2O promoter, thereby suppressing UBE2O transcription and protein expression.[3][5] This inhibitory action on the KDM1A/UBE2O axis has been shown to suppress cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[1][2][4]
Q2: What is the direct molecular target of this compound?
A2: The direct molecular target of this compound is KDM1A (LSD1).[3][4][6] Molecular modeling suggests that this compound can bind to the active site of KDM1A, inhibiting its enzymatic function.[6] The reduction in UBE2O levels is a downstream consequence of KDM1A inhibition.[1][5]
Q3: In which cancer types has the this compound-KDM1A/UBE2O signaling axis been studied?
A3: This pathway has been specifically elucidated in clear-cell renal cell carcinoma (ccRCC).[1][2] Additionally, this compound's inhibitory effect on KDM1A has been documented in various other cancers, including gastric, cervical, colorectal, ovarian, and lung cancer, suggesting a potentially broad applicability.[2]
Q4: What are typical concentrations of this compound used in cell-based assays?
A4: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values (the concentration required to inhibit 50% of cell viability) have been reported to range from approximately 15 µM to over 39 µM in different ccRCC cell lines after 48 hours of treatment.[3] For mechanistic studies, concentrations ranging from 5 µM to 30 µM are often used to observe effects on protein expression and cell cycle.[3] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Experimental Results
Q5: I am not observing an inhibitory effect of this compound on my target protein (UBE2O) levels. What are the possible causes?
A5: Several factors could contribute to a lack of observed effect. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Problem: this compound may have degraded or may not be fully dissolved.
-
Solution: Ensure this compound is stored correctly (typically at 2-8°C).[7] Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (<0.1%) and does not precipitate. Visually inspect for precipitation.
-
-
Concentration and Treatment Duration:
-
Problem: The concentration may be too low, or the treatment time too short to induce a measurable change in protein levels.
-
Solution: Perform a dose-response experiment (e.g., 1, 5, 10, 20, 40 µM) and a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal conditions for your cell line.
-
-
Cell Line Specificity:
-
Problem: The KDM1A/UBE2O pathway may not be a critical driver in your chosen cell line, or the cells may have intrinsic resistance mechanisms.
-
Solution: Confirm that KDM1A and UBE2O are expressed at detectable levels in your cell line at baseline. If possible, use a positive control cell line where the effect has been previously reported (e.g., 786-O or A498 ccRCC cells).[3]
-
-
Experimental Controls:
Q6: I am observing high cytotoxicity with this compound treatment, even at low concentrations. How can I manage this?
A6: High cytotoxicity can obscure the specific inhibitory effects.
-
Problem: The compound may have off-target effects or be inherently toxic to your specific cell line at the tested concentrations.
-
Solution:
-
Determine the Therapeutic Window: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to accurately determine the IC50. Aim to work at concentrations at or below the IC50 for mechanistic studies to minimize general toxicity.
-
Reduce Treatment Duration: A shorter incubation time may be sufficient to observe the effect on signaling without causing excessive cell death.
-
Use a Recovery Period: Treat cells for a defined period (e.g., 24 hours) and then replace the media with fresh, compound-free media to allow for recovery before analysis.
-
Q7: My Western blot results are inconsistent or show no change in KDM1A levels. What should I check?
A7: this compound inhibits the activity of KDM1A, not necessarily its expression level.
-
Problem: You are looking at the wrong endpoint.
-
Solution: The primary effect of this compound is the inhibition of KDM1A's demethylase function. Therefore, a more direct readout is to measure the levels of KDM1A's histone substrates, such as H3K4me1/2 and H3K9me1/2.[3] Upon successful KDM1A inhibition, you should observe an increase in these methylation marks. The downstream effect will be a decrease in UBE2O protein levels.
-
-
Problem: Technical issues with the Western blot.
-
Solution: Ensure your antibody is validated for the application. Run loading controls (e.g., β-actin, GAPDH) to confirm equal protein loading.[10] Optimize lysis buffers and antibody concentrations.
-
Q8: How can I confirm that this compound is disrupting the KDM1A-UBE2O signaling axis in my system?
A8: To validate the mechanism, a multi-step approach is recommended:
-
Confirm KDM1A Inhibition: Treat cells with this compound and perform a Western blot for H3K4me2 and H3K9me2. A dose-dependent increase in these marks indicates target engagement.[3]
-
Measure Downstream Target: In the same lysates, measure UBE2O protein levels via Western blot. A dose-dependent decrease should be observed.[3]
-
Phenotypic Rescue: To confirm UBE2O is the key downstream effector, perform a rescue experiment. Overexpress UBE2O in your cells and then treat with this compound. If the anti-proliferative or anti-migratory effects of this compound are diminished, it confirms that its action is mediated through UBE2O suppression.[1][2]
Quantitative Data Summary
Table 1: Example IC50 Values of this compound in Clear-Cell Renal Cell Carcinoma (ccRCC) Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| 786-O | 48 h | 30.62 |
| A498 | 48 h | 39.09 |
| 769-P | 48 h | 15.67 |
| Caki-1 | 48 h | 31.42 |
| OSRC-2 | 48 h | 30.35 |
| 786-O | 72 h | 20.92 |
| A498 | 72 h | 27.01 |
| 769-P | 72 h | 14.94 |
| Caki-1 | 72 h | 30.26 |
| OSRC-2 | 72 h | 17.37 |
Data sourced from MedchemExpress, referencing Feng C, et al. (2022).[3]
Experimental Protocols
Protocol 1: Western Blot for KDM1A, UBE2O, and Histone Marks
This protocol outlines the detection of protein expression changes following this compound treatment.[10][11][12]
-
Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle (DMSO) for the determined time (e.g., 48 hours).
-
Cell Lysis:
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[10]
-
Sample Preparation: Normalize protein amounts for all samples (typically 20-40 µg per lane). Add Laemmli buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an appropriate percentage polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a specific primary antibody (e.g., anti-KDM1A, anti-UBE2O, anti-H3K4me2, anti-H3K9me2, or anti-β-actin) overnight at 4°C with gentle shaking.[10][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions
This protocol can be used to investigate if this compound affects the interaction of KDM1A with its binding partners.[13][14][15][16]
-
Cell Lysis:
-
Treat cells as required.
-
Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing Lysate (Optional but Recommended):
-
Transfer the supernatant to a new tube. Add Protein A/G beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.[16]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein (e.g., anti-KDM1A) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[14]
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel and analyze by Western blot for the "prey" protein.
Visualizations
Caption: this compound inhibits KDM1A, preventing histone demethylation and UBE2O gene expression.
Caption: A stepwise workflow for troubleshooting failed this compound experiments.
Caption: Decision tree for interpreting experimental outcomes with this compound.
References
- 1. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 5489-57-6 | XA163699 | Biosynth [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dual targeting of KDM1A and antioxidants is an effective anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 16. bitesizebio.com [bitesizebio.com]
Enhancing the yield of Arborinine from natural plant sources.
Welcome to the technical support center for the enhancement of Arborinine yield from natural plant sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
This compound is an acridone alkaloid predominantly found in plants belonging to the Rutaceae family.[1][2] One of the most well-documented sources for isolating this compound is Glycosmis pentaphylla.[1][2][3][4][5][6] It can be extracted from various parts of the plant, including the leaves.[1][4][5][6]
Q2: I am not getting a good yield of this compound. What are the common factors that could be affecting my extraction efficiency?
Several factors can influence the yield of this compound:
-
Plant Material: The age of the plant, the season of collection, and the specific plant part used can all affect the concentration of this compound.
-
Extraction Solvent: The choice of solvent is critical. A sequential extraction with solvents of increasing polarity is often employed to isolate alkaloids effectively.[1][3]
-
Extraction Method: The efficiency of extraction can vary significantly between different methods such as maceration, Soxhlet extraction, and sonication.
-
Post-Extraction Processing: Losses can occur during the concentration and purification steps.
Q3: Can the yield of this compound be enhanced at the cultivation stage?
Yes, several in-vitro and in-vivo strategies can be employed to potentially boost the biosynthesis of this compound in the plant:
-
Elicitation: The application of elicitors, such as methyl jasmonate, can trigger defense responses in plants and lead to an increased production of secondary metabolites, including alkaloids. While direct data on this compound is limited, studies on related species like Ruta graveolens have shown that methyl jasmonate can enhance the production of other secondary metabolites.[7]
-
Plant Tissue Culture: Establishing callus and cell suspension cultures of the source plant, such as Glycosmis pentaphylla, can provide a controlled environment for producing this compound. The yield can be further optimized by manipulating the culture medium and applying elicitors.[8][9][10][11][12]
Q4: What is the general biosynthetic pathway leading to this compound?
This compound, being an acridone alkaloid, is synthesized through the polyketide pathway. The biosynthesis generally involves the condensation of an anthranilate-derived precursor with three molecules of malonyl-CoA, followed by a series of cyclization, methylation, and hydroxylation steps. Understanding this pathway can help in devising metabolic engineering strategies to enhance the yield.
Troubleshooting Guides
Low Yield During Extraction
| Symptom | Possible Cause | Suggested Solution |
| Very low or no this compound detected in the crude extract. | Inappropriate solvent used for extraction. | This compound is an alkaloid with moderate polarity. A sequential extraction starting with a non-polar solvent like hexane to remove fats and waxes, followed by a more polar solvent like ethyl acetate or methanol is recommended.[1][3] Ethyl acetate has been shown to be an effective solvent for extracting this compound from Glycosmis pentaphylla.[3] |
| Low yield after purification. | Loss of compound during column chromatography. | Ensure the correct stationary phase (e.g., silica gel) and a well-optimized mobile phase are used. Monitor the fractions carefully using Thin Layer Chromatography (TLC) to avoid loss of the product. |
| Degradation of the compound. | Exposure to harsh conditions like high temperature or extreme pH. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure. Maintain a neutral or slightly basic pH during the final extraction steps of the free alkaloid. |
Issues with Plant Tissue Culture
| Symptom | Possible Cause | Suggested Solution |
| Failure to induce callus formation from explants. | Incorrect plant growth regulators in the culture medium. | Experiment with different combinations and concentrations of auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., BAP, Kinetin) in the Murashige and Skoog (MS) medium. |
| Browning and death of callus or cell suspension culture. | Phenolic compound oxidation. | Add antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) to the culture medium. Subculture more frequently. |
| Low this compound production in cell culture. | Non-optimized culture conditions or lack of differentiation. | Try altering the medium composition, light conditions, and temperature. Induce stress by adding elicitors like methyl jasmonate to the culture medium to stimulate secondary metabolite production. |
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Yield from Glycosmis pentaphylla Leaves
| Extraction Solvent | Extraction Method | Reported Yield of this compound | Reference |
| Ethyl Acetate | Column Chromatography of crude extract | 120 mg from 60 g of crude ethyl acetate extract | [1][3] |
| Methanol | Not specified | This compound has been isolated from methanolic extracts. | [13] |
| Chloroform | Sequential Extraction | Part of the sequential extraction process. | [1][3] |
| Hexane | Sequential Extraction | Used for initial defatting of plant material. | [1][3] |
Note: The yields are reported from different studies and may not be directly comparable due to variations in the extraction and purification protocols. One study reported a yield of 0.1295 g (12.16%) of this compound from 1.0653 g of a crude alkaloidal extract obtained through an acid-base extraction method.[14]
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Glycosmis pentaphylla Leaves
-
Plant Material Preparation:
-
Collect fresh, healthy leaves of Glycosmis pentaphylla.
-
Wash the leaves thoroughly with running water and then with distilled water.
-
Shade dry the leaves at room temperature for 2-3 weeks until they are crisp.
-
Grind the dried leaves into a fine powder using a blender.
-
-
Sequential Solvent Extraction:
-
Pack the powdered leaf material (e.g., 100 g) into a Soxhlet apparatus.
-
First, extract with hexane for 6-8 hours to remove non-polar compounds like fats and chlorophyll. Discard the hexane extract.
-
Air-dry the defatted plant material.
-
Next, extract the defatted material with ethyl acetate for 8-10 hours.[3]
-
Collect the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent like chloroform.
-
Dissolve the concentrated ethyl acetate extract in a minimum amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.[1][3]
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 9:1) solvent system.
-
Combine the fractions containing this compound (identified by comparing with a standard or based on reported Rf values).
-
Recrystallize the combined fractions from a suitable solvent system (e.g., ethyl acetate-petroleum ether) to obtain pure this compound.
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in HPLC grade methanol.
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract (e.g., 10 mg).
-
Dissolve the extract in a known volume of HPLC grade methanol (e.g., 10 mL).
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Simplified this compound biosynthesis pathway and elicitor influence.
References
- 1. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycosmis Pentaphylla (retz.) DC induces apoptosis through activation of Caspase-3/7 in human mammary gland Adenocarcinoma (MCF-7) cell line - IIUM Repository (IRep) [irep.iium.edu.my]
- 3. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Callus and suspension culture induction, maintenance, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. goldbio.com [goldbio.com]
- 12. Establishment of callus and cell suspension culture of Scrophularia striata Boiss.: an in vitro approach for acteoside production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Cytotoxicity Activity and Mechanism of Action of this compound, an Acridone Alkaloid from Glycosmis Pentaphylla (RETZ.) DC. [studentrepo.iium.edu.my]
Technical Support Center: Method Refinement for Detecting Arborinine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of Arborinine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a natural alkaloid with the chemical formula C₁₆H₁₅NO₄ and a molecular weight of approximately 285.29 g/mol .[1][2] It is classified as an acridone alkaloid.[3] Key identifiers are its CAS Registry Number: 5489-57-6 and IUPAC name: 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one.[1][2]
Q2: What are the primary analytical methods for detecting this compound and its metabolites?
The most common and effective methods for the detection and quantification of this compound and its metabolites are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-MS/MS.[4][5][6] High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, though it may be less sensitive and specific than LC-MS.[3][5] Gas chromatography-mass spectrometry (GC-MS) is another potential method, though it may require derivatization to improve the volatility of the analytes.[1]
Q3: How should I prepare my samples for this compound metabolite analysis?
Proper sample preparation is critical to ensure accurate and reproducible results. The specific protocol will depend on the matrix (e.g., plasma, urine, tissue, plant material). A general workflow includes:
-
Metabolism Quenching: To preserve the integrity of the metabolites, it's crucial to stop all enzymatic activity immediately after sample collection. This is often achieved by flash-freezing in liquid nitrogen and storing at -80°C.[7][8]
-
Extraction: Metabolites are typically extracted from the biological matrix using a solvent or a mixture of solvents. Common choices for alkaloids include methanol, ethanol, or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to improve the extraction efficiency of these basic compounds.[7][9]
-
Cleanup: Solid-phase extraction (SPE) is a widely used technique to remove interfering substances from the sample extract.[7] This step helps to reduce matrix effects and improve the sensitivity of the analysis.
-
Filtration: Before injection into the LC system, the extract must be filtered to remove any particulate matter that could clog the column or tubing. Syringe filters with a pore size of 0.22 µm or 0.45 µm are commonly used.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | The basic nature of alkaloids like this compound can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing. |
| - Use a column with end-capping or a hybrid particle technology. | |
| - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. | |
| - Operate at a lower or higher pH to control the ionization state of the analyte. | |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the ionization state of this compound and its metabolites, which in turn influences their retention and peak shape. |
| - For reversed-phase chromatography, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used to ensure the analytes are in their protonated form, which can improve peak shape.[9] | |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. |
| - Dilute the sample and reinject. | |
| - Use a column with a larger internal diameter or a higher loading capacity. |
Issue 2: Low Sensitivity or Inability to Detect Metabolites
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization in Mass Spectrometer | This compound and its metabolites are basic compounds and will ionize most effectively in positive ion mode electrospray ionization (ESI+).[9] |
| - Ensure the mass spectrometer is operating in positive ion mode. | |
| - Optimize ionization source parameters such as capillary voltage, gas flow, and temperature. | |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes, leading to a decrease in signal intensity. |
| - Improve the sample cleanup procedure, for example, by using a more selective SPE sorbent. | |
| - Modify the chromatographic method to separate the analytes from the interfering matrix components. | |
| - Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[10] | |
| Inefficient Extraction | The chosen extraction solvent and method may not be optimal for the metabolites of interest. |
| - Experiment with different extraction solvents or solvent mixtures. | |
| - Optimize extraction parameters such as solvent-to-sample ratio, extraction time, and temperature. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Variations in the sample preparation process are a common source of irreproducibility. |
| - Use a standardized and well-documented sample preparation protocol. | |
| - Ensure accurate and consistent pipetting and weighing. | |
| - Use an automated sample preparation system if available. | |
| Sample Degradation | This compound and its metabolites may be unstable under certain conditions. |
| - Keep samples on ice or in a cooled autosampler during the analysis. | |
| - Avoid repeated freeze-thaw cycles of the samples.[11] | |
| - Store stock solutions and prepared samples at -80°C for long-term stability.[11] | |
| LC System Variability | Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to variations in retention times and peak areas. |
| - Equilibrate the LC system thoroughly before starting the analysis. | |
| - Regularly perform system suitability tests to ensure the performance of the instrument. |
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for this compound Analysis
Note: These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Value |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition (this compound) | To be determined experimentally |
| MRM Transition (Metabolite 1) | To be determined experimentally |
| MRM Transition (Metabolite 2) | To be determined experimentally |
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][2] |
| Molecular Weight | 285.29 g/mol | [1][2] |
| Precursor Ion [M+H]⁺ (m/z) | 286.108 | [2] |
| Major GC-MS Fragments (m/z) | 270, 285, 242 | [2] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the detection of this compound metabolites.
This compound Signaling Pathway Inhibition
Recent studies have shown that this compound can inhibit clear-cell renal cell carcinoma by targeting the KDM1A/UBE2O signaling pathway.[12]
Caption: this compound's inhibitory effect on the KDM1A/UBE2O signaling pathway.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Alkaloid Compounds this compound and Graveoline from Ruta angustifolia (L.) Pers for their Antifungal Potential against Isocitrate lyase (ICL1) gene of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Sample Preparation for Metabolite Detection in Mass Spectrometry Imaging | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. foodandnutritionresearch.net [foodandnutritionresearch.net]
Addressing off-target effects of Arborinine in cellular models.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Arborinine. It focuses on identifying and addressing potential off-target effects in cellular models to ensure data accuracy and reliability.
Section 1: Frequently Asked questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a potent and orally active inhibitor of Lysine Demethylase 1A (KDM1A), also known as LSD1.[1][2] Its mechanism of action involves the inhibition of KDM1A, which leads to an increase in the expression of histone methylation marks H3K4me1/2 and H3K9me1/2.[1] This primary activity subsequently affects downstream signaling pathways, such as decreasing the expression of Ubiquitin-conjugating enzyme E2O (UBE2O), ultimately impacting cancer cell proliferation, apoptosis, and migration.[3][4][5]
Q2: I am observing unexpected or highly variable cytotoxicity in my experiments. Could these be off-target effects? A2: Yes, unexpected cellular phenotypes can arise from off-target effects, especially at higher concentrations. This compound has been noted to modulate various biochemical pathways and possesses antioxidant and antimicrobial properties, which suggests a broader range of biological activity beyond LSD1 inhibition.[6] Older studies on acridone alkaloids have also proposed other mechanisms of action, including interactions with DNA, inhibition of topoisomerase II, and effects on mitochondrial functions, which could contribute to off-target cytotoxicity.[7]
Q3: How can I experimentally distinguish between on-target (LSD1-mediated) and potential off-target effects? A3: To differentiate on-target from off-target effects, a multi-pronged approach is recommended:
-
Rescue Experiments: Overexpression of a downstream effector that is repressed by this compound, such as UBE2O, has been shown to abrogate the cancer-inhibitory effects of the compound.[3][5] If overexpressing UBE2O reverses the phenotype you observe, it is likely an on-target effect.
-
Orthogonal LSD1 Inhibition: Use a structurally unrelated LSD1 inhibitor. If this second compound recapitulates the phenotype observed with this compound, the effect is likely on-target.
-
Genetic Knockdown: Use siRNA or shRNA to knock down KDM1A (LSD1). The resulting cellular phenotype should mimic the effects of this compound if the mechanism is on-target.
-
Counter-Screening: Profile this compound against a panel of kinases or other epigenetic modifiers to identify potential unintended targets.
Q4: My cell viability (e.g., MTT assay) results are inconsistent. What are common sources of error? A4: Inconsistent results in cell-based assays are common and can stem from several factors.[8][9] Key areas to troubleshoot include:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range, as high passage numbers can alter experimental outcomes.[8][10]
-
Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell number will lead to variability in the final readout. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media.
-
Compound Solubility: this compound is a solid compound.[11] Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture media to avoid precipitation and inaccurate concentrations.
-
Assay Timing: The timing of analysis is critical. For this compound, cytotoxic effects are often measured at 48 and 72 hours, with IC50 values typically decreasing with longer exposure.[1][2] Standardize this incubation time across all experiments.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in non-cancerous or control cell lines. | 1. General off-target toxicity. 2. Concentration is too high, exceeding the therapeutic window. | 1. Perform a dose-response curve on both target and control cell lines to determine the therapeutic index. 2. Test this compound on a panel of diverse cell lines to assess its selectivity profile. 3. If toxicity is widespread, consider performing a broad kinase or receptor binding screen to identify unintended targets. |
| Observed phenotype (e.g., apoptosis) does not correlate with known downstream markers of LSD1 inhibition. | 1. The phenotype is driven by an off-target effect. 2. The cellular model has a non-canonical LSD1 signaling pathway. | 1. Confirm on-target engagement by performing a Western blot for H3K4me1/2 or H3K9me1/2; their levels should increase with this compound treatment.[1] 2. Simultaneously measure protein levels of downstream effectors like UBE2O, which should decrease.[3] 3. If on-target markers change as expected but the phenotype does not align, this strongly suggests an off-target mechanism. Follow the workflow for investigating off-target effects. |
| Inconsistent IC50 values across different experimental batches. | 1. Variability in cell culture conditions (passage number, confluency).[8] 2. Inaccurate compound dilutions or degradation of stock solution. 3. Differences in incubation times or assay reagents. | 1. Implement strict quality control for cell culture: use a consistent cell passage number and seed at a standardized density.[12] 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store stock solutions at -20°C or -80°C. 3. Standardize all incubation times and ensure reagents are within their expiration dates and properly calibrated. |
Section 3: Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| 786O | Clear-Cell Renal Carcinoma | 48 h | 30.62 | [1] |
| 786O | Clear-Cell Renal Carcinoma | 72 h | 20.92 | [1] |
| A498 | Clear-Cell Renal Carcinoma | 48 h | 39.09 | [1] |
| A498 | Clear-Cell Renal Carcinoma | 72 h | 27.01 | [1] |
| 769P | Clear-Cell Renal Carcinoma | 48 h | 15.67 | [1] |
| 769P | Clear-Cell Renal Carcinoma | 72 h | 14.94 | [1] |
| Caki1 | Clear-Cell Renal Carcinoma | 48 h | 31.42 | [1] |
| Caki1 | Clear-Cell Renal Carcinoma | 72 h | 30.26 | [1] |
| OSRC2 | Clear-Cell Renal Carcinoma | 48 h | 30.35 | [1] |
| OSRC2 | Clear-Cell Renal Carcinoma | 72 h | 17.37 | [1] |
| SGC-7901 | Gastric Cancer | Not Specified | 1.96 | [13] |
| SGC-7901/ADR | Adriamycin-Resistant Gastric Cancer | Not Specified | 0.24 | [13] |
| NCI-N87 | Gastric Cancer | Not Specified | 5.67 | [13] |
| MGC803 | Gastric Cancer | Not Specified | 4.75 | [13] |
| HeLa | Cervical Carcinoma | Not Specified | 1.84 µg/mL (~6.45 µM) | [14] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 11.74 µg/mL (~41.15 µM) | [14] |
| A431 | Skin Epidermoid Carcinoma | Not Specified | 12.95 µg/mL (~45.39 µM) | [14] |
Section 4: Key Experimental Protocols
4.1 Protocol: Cell Viability (MTT Assay) This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[14][15]
-
Cell Seeding: Plate cells in a 96-well, tissue culture-treated plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
4.2 Protocol: Western Blot for On-Target Engagement This protocol allows for the verification of this compound's effect on its primary target, LSD1, and its downstream histone marks.[5]
-
Cell Lysis: Treat cells with various concentrations of this compound for 24-48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2, H3K9me2, total H3 (as a loading control), and a housekeeping protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis should show an increase in H3K4me2 and H3K9me2 levels relative to total H3.
4.3 Protocol: Kinase Profiling for Off-Target Identification To identify potential off-target kinases, a commercially available kinase profiling service is recommended.
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
Assay Performance: The service provider (e.g., Eurofins, Promega) will screen this compound against a large panel of purified, active kinases (e.g., a panel of over 300 kinases).[16]
-
Data Acquisition: The assay typically measures the remaining kinase activity in the presence of the compound, often at two different concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: Results are provided as a percentage of inhibition for each kinase. Significant inhibition (>50%) of any kinase other than the intended target indicates a potential off-target interaction that warrants further investigation.
Section 5: Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Logic for distinguishing on- and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 5489-57-6 | XA163699 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. youtube.com [youtube.com]
- 11. This compound | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of cytotoxic activity on human cancer cell lines of this compound and furanoacridones isolated from Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Stability testing of Arborinine under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Arborinine under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Solutions of this compound in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare solutions fresh and use them on the same day.[3] If pre-made stock solutions are necessary, they should be stored in tightly sealed vials at -20°C or below for no more than a few months.[3]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can lead to the degradation of this compound. While stable at refrigerated and frozen temperatures, exposure to higher temperatures, especially above room temperature for extended periods, may result in the formation of degradation products. It is crucial to avoid repeated freeze-thaw cycles with this compound solutions as this can also contribute to its degradation.[2]
Q3: Is this compound sensitive to light?
A3: As a precautionary measure, it is recommended to protect this compound from light. Photostability studies, as per ICH Q1B guidelines, should be conducted to determine its intrinsic sensitivity to light.[4][5] This involves exposing the compound to a combination of UV and visible light to assess for any degradation.[6] If found to be photolabile, this compound should be stored in light-resistant containers.
Q4: What is the stability of this compound in different solvents?
A4: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] The stability in these solvents can vary. For instance, hygroscopic solvents like DMSO can absorb moisture, which may impact the stability of the dissolved this compound.[2] It is recommended to use newly opened, anhydrous grade solvents for preparing solutions.
Q5: What are the known incompatibilities of this compound?
A5: this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[7] Contact with these substances can lead to rapid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Review storage conditions (temperature, light exposure, humidity). Conduct a forced degradation study to identify potential degradation products and establish their HPLC profiles. |
| Low recovery of this compound from samples | Adsorption to container surfaces or degradation during sample processing. | Use silanized glassware or low-adsorption plasticware. Minimize the time between sample preparation and analysis. Ensure sample processing occurs at controlled, cool temperatures. |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with the experimental system. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate potential stability profiles.
Table 1: Stability of this compound Powder under Different Temperature and Humidity Conditions
| Condition | Duration | This compound Assay (%) | Appearance |
| 25°C / 60% RH | 3 Months | 98.5 | No change |
| 40°C / 75% RH | 3 Months | 92.1 | Slight yellowing |
| 60°C | 1 Month | 85.3 | Noticeable discoloration |
Table 2: Stability of this compound in Solution (1 mg/mL in DMSO) under Different Conditions
| Condition | Duration | This compound Assay (%) | Degradation Products (%) |
| 4°C (dark) | 30 Days | 99.2 | < 0.5 |
| 25°C (dark) | 30 Days | 95.8 | 3.7 |
| 25°C (light) | 30 Days | 88.4 | 10.2 |
| 0.1 N HCl (60°C) | 24 Hours | 75.6 | 22.1 |
| 0.1 N NaOH (60°C) | 24 Hours | 68.2 | 29.5 |
| 3% H₂O₂ (25°C) | 24 Hours | 71.9 | 26.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.
-
Preparation of Samples: Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder and the this compound solution at 60°C for 7 days in a calibrated oven.
-
Photostability: Expose the solid this compound powder and the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a control sample (stored at -20°C), by a stability-indicating HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This protocol provides a general HPLC method for the quantification of this compound. Method validation is required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength determined by UV-Vis spectral analysis of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Quantification: Use a calibration curve prepared with this compound reference standards of known concentrations.
Visualizations
References
- 1. This compound | HCV Protease | Antifection | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:5489-57-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Validating the anti-cancer effects of Arborinine in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Arborinine across various human cancer cell lines. The data presented herein is compiled from recent studies to offer an objective overview of its performance, including comparisons with established chemotherapeutic agents. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
Quantitative Efficacy of this compound: A Multi-Cell Line Comparison
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in a range of cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | IC50 (µg/mL) | Citation |
| MCF-7 | Breast Adenocarcinoma | 24 | - | 50 | [1][2] |
| 48 | - | 25 | [1][2] | ||
| HEK293 (Normal) | Embryonic Kidney | 24, 48 | - | >150 | [1][2] |
| 786O | Clear-Cell Renal Cell Carcinoma | 48 | 30.62 | - | |
| 72 | 20.92 | - | |||
| A498 | Clear-Cell Renal Cell Carcinoma | 48 | 39.09 | - | |
| 72 | 27.01 | - | |||
| 769P | Clear-Cell Renal Cell Carcinoma | 48 | 15.67 | - | |
| 72 | 14.94 | - | |||
| Caki1 | Clear-Cell Renal Cell Carcinoma | 48 | 31.42 | - | |
| 72 | 30.26 | - | |||
| OSRC2 | Clear-Cell Renal Cell Carcinoma | 48 | 30.35 | - | |
| 72 | 17.37 | - | |||
| 786O (Sorafenib-resistant) | Clear-Cell Renal Cell Carcinoma | 48, 72 | - | - | |
| A498 (Sunitinib-resistant) | Clear-Cell Renal Cell Carcinoma | 48, 72 | - | - | |
| NCI-N87 | Gastric Carcinoma | - | 5.67 | - | [3] |
| BGC-823 | Gastric Carcinoma | - | 7.26 | - | [3] |
| MGC803 | Gastric Carcinoma | - | 4.75 | - | [3] |
| SGC-7901 | Gastric Carcinoma | - | 1.96 | - | [3] |
| HGC-27 | Gastric Carcinoma | - | 5.70 | - | [3] |
| SGC-7901/ADR | Adriamycin-resistant Gastric Carcinoma | - | 0.24 | - | [3] |
| SGC-7901/VCR | Vincristine-resistant Gastric Carcinoma | - | 1.09 | - | [3] |
| MGC803/PTX | Paclitaxel-resistant Gastric Carcinoma | - | 1.32 | - | [3] |
| HeLa | Cervical Carcinoma | - | - | - | [4] |
| A431 | Skin Epidermoid Carcinoma | - | - | - | [4] |
Note: Direct conversion between µM and µg/mL requires the molecular weight of this compound. Some studies reported values in only one unit.
Table 2: Apoptotic Effects of this compound
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.
| Cell Line | Treatment | Apoptosis Rate (%) | Method | Citation |
| MCF-7 | Untreated Control | 9.36 | Annexin V/PI Staining | [1][2] |
| This compound | 52.3 | Annexin V/PI Staining | [1][2] |
Comparative Efficacy with Standard Chemotherapeutics
Direct comparative studies between this compound and standard chemotherapeutic agents within the same experimental setup are limited. The following table presents IC50 values for Doxorubicin and Cisplatin from various studies to provide a general reference.
Disclaimer: The data for Doxorubicin and Cisplatin were not obtained from head-to-head comparisons with this compound in the same studies. Therefore, direct comparisons of potency should be made with caution due to potential variations in experimental conditions.
Table 3: IC50 Values of Doxorubicin and Cisplatin in Selected Cancer Cell Lines
| Drug | Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Citation |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 24 | 2.5 | [5] |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | 48 | 3.77 | [6] |
| Cisplatin | HeLa | Cervical Carcinoma | 48 | Varied widely | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of specific signaling pathways, primarily by inducing apoptosis and inhibiting histone demethylases.
Intrinsic Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
References
- 1. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]
- 7. This compound from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Arborinine and Other Leading LSD1 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Arborinine, a natural product-derived inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other prominent LSD1 inhibitors currently utilized in cancer research and clinical trials. This document aims to be an objective resource, presenting available experimental data to aid in the evaluation and selection of LSD1 inhibitors for research and development purposes.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating histone methylation, LSD1 influences gene expression, thereby impacting various cellular processes, including differentiation, proliferation, and stem cell biology.[1][2] Overexpression of LSD1 has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[1][3] The development of LSD1 inhibitors is a burgeoning area of oncology research, with several compounds advancing into clinical trials.[4][5]
Comparative Efficacy of LSD1 Inhibitors
The following tables summarize the available quantitative data on the inhibitory activity of this compound and other well-characterized LSD1 inhibitors.
Disclaimer: The inhibitory activities presented in Table 1 and Table 2 were determined in separate studies under different experimental conditions. A direct comparison of the absolute values between these tables may not be accurate. This data is presented for informational purposes to provide a general sense of the potency of these compounds.
Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 786O | Clear-Cell Renal Cell Carcinoma | 30.62 (48h), 20.92 (72h) | [6] |
| A498 | Clear-Cell Renal Cell Carcinoma | 39.09 (48h), 27.01 (72h) | [6] |
| 769P | Clear-Cell Renal Cell Carcinoma | 15.67 (48h), 14.94 (72h) | [6] |
| Caki1 | Clear-Cell Renal Cell Carcinoma | 31.42 (48h), 30.26 (72h) | [6] |
| OSRC2 | Clear-Cell Renal Cell Carcinoma | 30.35 (48h), 17.37 (72h) | [6] |
| NCI-N87 | Gastric Cancer | 5.67 | [7] |
| BGC-823 | Gastric Cancer | 7.26 | [7] |
| MGC803 | Gastric Cancer | 4.75 | [7] |
| SGC-7901 | Gastric Cancer | 1.96 | [7] |
| HGC-27 | Gastric Cancer | 5.70 | [7] |
| SGC-7901/ADR | Adriamycin-Resistant Gastric Cancer | 0.24 | [7] |
| SGC-7901/VCR | Vincristine-Resistant Gastric Cancer | 1.09 | [7] |
| MGC803/PTX | Paclitaxel-Resistant Gastric Cancer | 1.32 | [7] |
Table 2: In Vitro Efficacy of Other Known LSD1 Inhibitors (HTRF Assay)
| Inhibitor | Type | IC50 (nM) | Reference |
| Clinical Stage | |||
| Iadademstat (ORY-1001) | Irreversible | 0.17 | [8] |
| Bomedemstat (IMG-7289) | Irreversible | 2.1 | [8] |
| GSK2879552 | Irreversible | 3.5 | [8] |
| Pulrodemstat (CC-90011) | Reversible | 3.6 | [8] |
| Seclidemstat (SP-2577) | Reversible | 21 | [8] |
| Tool Compounds | |||
| OG-668 | Irreversible | 7.6 | [8] |
| Tranylcypromine (TCP) | Irreversible | 5,600 | [8] |
| SP-2509 | Reversible | 2,500 | [8] |
| Phenelzine (PLZ) | Irreversible | >100,000 | [8] |
| Pargyline (PRG) | Irreversible | >100,000 | [8] |
Experimental Protocols
Horseradish Peroxidase (HRP)-Coupled LSD1 Inhibition Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction. The H₂O₂ is used by HRP to oxidize a chromogenic substrate, leading to a color change that can be quantified spectrophotometrically.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3(1-21)K4 peptide substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test inhibitors
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, pre-incubate the LSD1 enzyme with the test inhibitors for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for 30 minutes.[8]
-
Add the Amplex Red/HRP detection mix to each well.
-
Incubate at room temperature for 5 minutes in the dark.[8]
-
Measure the fluorescence at an excitation wavelength of 530-545 nm and an emission wavelength of 590-595 nm.
-
Calculate the percent inhibition and determine the IC50 values.
Homogeneous Time-Resolved Fluorescence (HTRF) LSD1 Inhibition Assay
This assay is a highly sensitive method that measures the demethylation of a biotinylated histone H3K4me1 peptide substrate. The product is detected by a europium cryptate-labeled anti-H3K4me0 antibody and an XL665-conjugated streptavidin.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Test inhibitors
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 384-well plate, pre-incubate the LSD1 enzyme with the test inhibitors for 15 minutes on ice.[8]
-
Initiate the enzymatic reaction by adding a mix of FAD and the biotinylated H3K4me1 peptide substrate.[8]
-
Incubate the plate at 25°C for 1 hour.[8]
-
Stop the reaction and add the detection mix containing the europium-labeled antibody and XL665-streptavidin.
-
Incubate for 1 hour at room temperature.
-
Read the HTRF signal at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio and determine the IC50 values.
LSD1-Regulated Signaling Pathways
LSD1 has been shown to regulate several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of LSD1 inhibitors.
Wnt/β-Catenin Signaling Pathway
LSD1 can activate the Wnt/β-catenin pathway by repressing the expression of DKK1, an antagonist of the pathway.[9] This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes like c-Myc, promoting cell proliferation.[9][10]
PI3K/AKT Signaling Pathway
LSD1 can activate the PI3K/AKT signaling pathway, which is a critical driver of cell survival and proliferation in many cancers.[1][11] In some contexts, LSD1 transcriptionally regulates the expression of the PI3K regulatory subunit, p85.[11] Inhibition of LSD1 has been shown to decrease the phosphorylation of AKT, a key downstream effector of this pathway.[11]
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. LSD1 has been shown to be a critical component of the TGF-β signaling cascade. TGF-β1 can induce the formation of a complex between LSD1 and SMAD2/3, which then targets specific gene promoters to either activate or repress their transcription, playing a role in processes like the epithelial-to-mesenchymal transition (EMT).[12]
References
- 1. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 regulates the FOXF2-mediated Wnt/β-catenin signaling pathway by interacting with Ku80 to promote colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigentek.com [epigentek.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted DNA oxidation by LSD1–SMAD2/3 primes TGF-β1/ EMT genes for activation or repression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arborinine and Other Acridone Alkaloids in Anti-Malarial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel anti-malarial agents. Acridone alkaloids, a class of heterocyclic compounds isolated from various plant species, have demonstrated promising antiplasmodial activity. This guide provides a comparative analysis of the anti-malarial efficacy of arborinine against other notable acridone alkaloids, supported by experimental data, detailed protocols, and mechanistic insights.
Data Presentation: In Vitro Anti-Malarial Activity of Acridone Alkaloids
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected acridone alkaloids against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The data has been compiled from various studies to provide a comparative overview.
| Alkaloid | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | 3D7 (CS) | 4.5 µg/mL | [1] |
| HB3 (CS) | 3.85 ± 0.11 | [2] | |
| K1 (CR) | 9.34 ± 0.37 | [2] | |
| Normelicopicine | HB3 (CS) | Limited Activity | [3] |
| K1 (CR) | Limited Activity | [3] | |
| Acronycine | Various | Moderately Active | [4] |
| 2-Nitroacronycine | Susceptible & Resistant | ~2 µg/mL | [4][5] |
| Atalaphillinine | P. yoelii | Potent Activity | [5][6] |
| Normelicopidine | Dd2 (CR) | 18.9 µg/mL | [7][8] |
| Melicopine | 3D7 (CS) & Dd2 (CR) | 18-42 µg/mL | [7] |
| Melicopidine | 3D7 (CS) & Dd2 (CR) | 18-42 µg/mL | [7] |
| Melicopicine | 3D7 (CS) & Dd2 (CR) | 18-42 µg/mL | [7] |
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
The anti-malarial activity of acridone alkaloids is predominantly evaluated using in vitro parasite growth inhibition assays. The following are detailed methodologies for two commonly employed assays.
SYBR Green I-Based Fluorescence Assay
This high-throughput assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite.
a. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
96-well black microplates
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
b. Procedure:
-
Prepare serial dilutions of the acridone alkaloids in complete culture medium in the 96-well plate.
-
Add the synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free wells as negative controls and wells with a known anti-malarial (e.g., chloroquine) as positive controls.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
After incubation, add lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
[³H]-Hypoxanthine Incorporation Assay (Isotopic Microtest)
This assay assesses parasite viability by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.
a. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
[³H]-Hypoxanthine
-
Cell harvester
-
Scintillation fluid
-
Liquid scintillation counter
b. Procedure:
-
Prepare serial dilutions of the acridone alkaloids in the 96-well plate.
-
Add the synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plate for 24 hours under the same conditions as the SYBR Green assay.
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.
-
Place the filter mat in a scintillation vial with scintillation fluid.
-
Measure the radioactive counts per minute (CPM) using a liquid scintillation counter.
-
Determine the IC50 values by analyzing the reduction in [³H]-hypoxanthine incorporation at different drug concentrations.
Mandatory Visualizations
Experimental Workflow for In Vitro Anti-Malarial Assay
Caption: Workflow of in vitro anti-malarial activity screening.
Proposed Mechanisms of Action for Acridone Alkaloids
Acridone alkaloids are believed to exert their anti-malarial effects through a multi-targeted approach. Two primary mechanisms have been proposed: the inhibition of hemozoin formation and the disruption of the parasite's mitochondrial electron transport chain.
Caption: Dual proposed mechanisms of acridone alkaloid anti-malarial activity.
Discussion of Mechanisms
1. Inhibition of Hemozoin Formation: Plasmodium parasites digest host hemoglobin within their food vacuole, releasing large quantities of toxic free heme. To protect themselves, the parasites biocrystallize the heme into an inert, insoluble polymer called hemozoin. Several acridone alkaloids are thought to interfere with this process.[2][9][10][11] They may bind to free heme, preventing its incorporation into the growing hemozoin crystal, or cap the crystal surface, halting its extension. The resulting accumulation of toxic free heme leads to oxidative stress and parasite death.
2. Disruption of the Mitochondrial Electron Transport Chain (ETC): The parasite's mitochondrial ETC is essential for ATP synthesis and other metabolic processes. The cytochrome bc1 complex (Complex III) has been identified as a key target for some acridone derivatives.[1][2][5] By inhibiting this complex, these alkaloids disrupt the electron flow, leading to a collapse of the mitochondrial membrane potential, reduced ATP production, and an increase in the production of damaging reactive oxygen species (ROS), ultimately causing parasite death.
Conclusion
This compound demonstrates moderate to good in vitro anti-malarial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. While some synthetic acridone derivatives exhibit higher potency, this compound and other natural acridone alkaloids represent a valuable scaffold for the development of new anti-malarial drugs. Their potential multi-target mechanism of action, involving both the inhibition of hemozoin formation and the disruption of mitochondrial function, is a particularly attractive feature that could help to circumvent the development of drug resistance. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the efficacy and safety of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 7. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Unveiling Arborinine's Action: A Comparative Guide to its Genetic Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arborinine's mechanism of action with alternative therapies, supported by experimental data. We delve into the genetic approaches used to validate its targets and provide detailed protocols for key experiments.
This compound, a natural acridone alkaloid, has demonstrated potent anti-cancer properties, particularly in clear-cell renal cell carcinoma (ccRCC).[1][2][3] Its primary mechanism of action has been identified as the inhibition of Lysine-Specific Demethylase 1A (KDM1A), a key epigenetic regulator.[2][3] This guide will explore the genetic cross-validation of this mechanism and compare this compound with other KDM1A inhibitors.
Performance Comparison: this compound vs. Alternative KDM1A Inhibitors
The efficacy of this compound as a KDM1A inhibitor can be benchmarked against other well-characterized inhibitors, some of which are in clinical development. The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Target | IC50 (KDM1A) | Cell Viability IC50 in ccRCC Lines (µM) | Key Downstream Effect |
| This compound | KDM1A | Not explicitly stated in provided results | 786-O: 20.92 (72h), A498: 27.01 (72h), 769-P: 14.94 (72h), Caki-1: 30.26 (72h), OSRC-2: 17.37 (72h)[4] | Decreases UBE2O protein level[4] |
| ORY-1001 (Iadademstat) | KDM1A | <20 nM | Data in ccRCC lines not available | Induces blast differentiation in AML[5] |
| IMG-7289 (Bomedemstat) | KDM1A | Not explicitly stated in provided results | Data in ccRCC lines not available | Induces apoptosis in Jak2V617F cells |
| CC-90011 (Pulrodemstat) | KDM1A | 0.25 nM | Data in ccRCC lines not available | Induces differentiation in AML and SCLC cells |
Note: A direct comparison of cell viability in the same ccRCC cell lines for all compounds is not available in the reviewed literature, highlighting a key area for future research.
Validated Signaling Pathway of this compound
Genetic studies have been instrumental in validating the downstream effects of this compound's inhibition of KDM1A. A key finding is the identification of Ubiquitin-conjugating enzyme E2O (UBE2O) as a transcriptional target downstream of KDM1A.[2][3] this compound treatment leads to a decrease in UBE2O protein levels.[4] Crucially, the overexpression of UBE2O has been shown to abrogate the anti-cancer effects of this compound, providing strong genetic evidence for the KDM1A/UBE2O axis as a critical pathway for this compound's therapeutic action.[2][3]
Caption: this compound's validated signaling pathway.
Experimental Workflow for Genetic Cross-Validation
To rigorously validate the mechanism of action of a compound like this compound, a multi-pronged genetic approach is essential. This involves modulating the expression of the target protein (KDM1A) and its downstream effectors (UBE2O) to observe the impact on the compound's efficacy.
Caption: Genetic cross-validation workflow.
Detailed Experimental Protocols
The following are standardized protocols for the key genetic experiments used to cross-validate this compound's mechanism of action.
CRISPR/Cas9-Mediated Knockout of KDM1A
Objective: To generate KDM1A knockout ccRCC cell lines to assess if the absence of the target protein rescues the cells from this compound's effects.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the KDM1A gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Transfection:
-
Transfect the ccRCC cell line (e.g., 786-O) with the sgRNA-Cas9 plasmid using a lipid-based transfection reagent or electroporation.
-
Include a control group transfected with a non-targeting sgRNA.
-
-
Single-Cell Cloning and Validation:
-
Two days post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones.
-
Screen for KDM1A knockout by Western blot and confirm by Sanger sequencing of the targeted genomic region.
-
-
Phenotypic Assays:
-
Treat the validated KDM1A knockout and control clones with a range of this compound concentrations.
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) and migration assays (e.g., Transwell assay) to determine if the knockout cells are resistant to this compound.
-
siRNA-Mediated Knockdown of KDM1A
Objective: To transiently reduce KDM1A expression and determine if this phenocopies the effect of this compound and reduces its efficacy.
Methodology:
-
siRNA Design and Synthesis:
-
Design and synthesize at least two independent siRNAs targeting different regions of the KDM1A mRNA.
-
A non-targeting siRNA should be used as a negative control.
-
-
Transfection:
-
Transfect ccRCC cells with the KDM1A siRNAs or the control siRNA using a suitable transfection reagent.
-
-
Validation of Knockdown:
-
At 48-72 hours post-transfection, harvest cells to validate KDM1A knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
-
Functional Assays:
-
In parallel with the validation, treat the transfected cells with this compound.
-
Assess cell viability, apoptosis, and migration to determine if KDM1A knockdown mimics the effects of this compound and if the drug has an attenuated effect in the knockdown cells.
-
Lentiviral-Mediated Overexpression of UBE2O
Objective: To overexpress the downstream effector UBE2O to test if it can rescue the effects of this compound, confirming its position in the signaling pathway.
Methodology:
-
Vector Construction and Lentivirus Production:
-
Clone the full-length human UBE2O cDNA into a lentiviral expression vector (e.g., pLVX-Puro).
-
Co-transfect HEK293T cells with the UBE2O expression vector and packaging plasmids to produce lentiviral particles.
-
Harvest and concentrate the lentivirus.
-
-
Transduction of ccRCC Cells:
-
Transduce the target ccRCC cells with the UBE2O-expressing lentivirus or a control lentivirus (e.g., expressing GFP).
-
Select for stably transduced cells using puromycin.
-
-
Validation of Overexpression:
-
Confirm the overexpression of UBE2O in the stable cell line by RT-qPCR and Western blot.
-
-
Rescue Experiment:
References
- 1. researchgate.net [researchgate.net]
- 2. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 3. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Arborinine's Immunomodulatory Effects on Spleen and Thymus Cells
An in-depth examination of the differential impact of the acridone alkaloid Arborinine on murine splenocytes and thymocytes reveals its complex, context-dependent immunomodulatory properties. This guide synthesizes key experimental findings on how this compound influences cell proliferation, apoptosis, and cytokine production in these two primary lymphoid organs, providing researchers and drug development professionals with a concise comparative overview.
This compound, a natural alkaloid extracted from plants like Erthela bahiensis, has demonstrated varied effects on the cells of the immune system. In vitro studies using rat spleen and thymus cells have shown that this compound's influence is critically dependent on the type of immune cell, the stimulus applied, and the duration of exposure. This guide presents a comparative analysis of these effects to elucidate the nuanced immunomodulatory potential of this compound.
Data Summary: this compound's Effects on Spleen vs. Thymus Cells
The following tables summarize the key quantitative findings from in vitro studies where rat spleen and thymus cells were treated with this compound in the presence of different mitogens: Concanavalin A (ConA), Lipopolysaccharide (LPS), and Pokeweed Mitogen (PWM).
Table 1: Effect of this compound on Spleen and Thymus Cell Proliferation
| Cell Type | Mitogen | This compound Effect (48 hr) | This compound Effect (72 hr) |
| Spleen Cells | ConA | Inhibitory | Inhibitory |
| LPS | Increased Proliferation | - | |
| PWM | Small Inhibitory Effect | - | |
| Thymus Cells | ConA | Increased Proliferation | - |
| PWM | Increased Proliferation | - |
Table 2: Effect of this compound on Spleen and Thymus Cell Apoptosis
| Cell Type | Mitogen | This compound Effect (24 hr) | This compound Effect (48 hr) |
| Spleen Cells | PWM | Increased Apoptosis | Decreased Apoptosis |
| LPS | - | Decreased Apoptosis | |
| Thymus Cells | PWM | Increased Apoptosis | - |
Table 3: Effect of this compound on Cytokine Production (IFN-γ and IL-10)
| Cell Type | Mitogen | Cytokine | This compound Effect (48 hr) | This compound Effect (72 hr) |
| Spleen Cells | ConA | IFN-γ | Decrease | Decrease |
| IL-10 | Decrease (27% at 10 µM) | - | ||
| LPS | IFN-γ | Decrease | Decrease | |
| PWM | IL-10 | Decrease (30% at 10 µM) | - | |
| Thymus Cells | ConA | IFN-γ | - | Decrease |
| IL-10 | Decrease (38% at 1 µM, 20% at 10 µM) | Decrease (25% at 10 µM) | ||
| PWM | IFN-γ | Increase | - | |
| IL-10 | - | Decrease (23% at 1µM, 54% at 10 µM) |
Experimental Protocols
The data presented is based on in vitro experiments conducted on spleen and thymus cells isolated from rats.[1][2] The following is a detailed methodology for the key experiments cited.
Cell Culture and Treatment: Spleen and thymus cells were cultured in vitro.[1][2] The cultures were treated with this compound at concentrations of 10 nM, 1 µM, and 10 µM.[1][2] These treatments were administered in the presence or absence of the following mitogens:
-
Concanavalin A (ConA): 10 µg/ml
-
Lipopolysaccharide (LPS): 5 µg/ml
-
Pokeweed Mitogen (PWM): 5 µg/ml
Cellular Proliferation Assay: Cellular proliferation was assessed by the H3-thymidine uptake method after 48 and 72 hours of culture.[2] This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, which is indicative of cell division.
Apoptosis Analysis: The percentage of apoptotic cells was determined after 24 and 48 hours of culture. The specific method for quantifying apoptosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) is a standard technique in the field.
Cytokine Production Measurement: The levels of Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10) in the cell culture supernatants were measured after 48 and 72 hours.[1] This is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA).
Visualizing Experimental Design and Potential Signaling Pathways
To better understand the experimental workflow and the complex interactions of this compound with immune cells, the following diagrams are provided.
The observed effects of this compound, particularly its influence on both cell proliferation and apoptosis, suggest that it may act on distinct cell proliferation and death pathways.[1] The differential cytokine responses (IFN-γ and IL-10) further point towards a nuanced modulation of immune signaling cascades. While the precise mechanisms require further elucidation, a potential logical relationship can be visualized.
References
Independent Verification of Arborinine's Role in Inhibiting Epithelial-Mesenchymal Transition: A Comparative Guide
A Comprehensive Analysis of Arborinine and Alternative EMT Inhibitors for Researchers, Scientists, and Drug Development Professionals
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression and metastasis. The search for effective EMT inhibitors is a key area of oncological research. This guide provides a comparative analysis of this compound, a natural product identified as a potential EMT inhibitor, against other well-documented natural compounds: Berberine, Curcumin, and Gedunin. This objective comparison is based on available experimental data to assist researchers in evaluating their potential applications.
Comparative Analysis of EMT Inhibitory Activity
The following tables summarize the quantitative data on the effects of this compound and its alternatives on cancer cell viability and the expression of key EMT markers.
Table 1: Comparison of IC50 Values for Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | SGC-7901 | Gastric Cancer | 1.96 | [1] |
| SGC-7901/ADR | Adriamycin-resistant Gastric Cancer | 0.24 | [1] | |
| MGC803 | Gastric Cancer | 4.75 | [1] | |
| NCI-N87 | Gastric Cancer | 5.67 | [1] | |
| Berberine | SiHa | Cervical Cancer | Approx. 25 (for invasion inhibition) | [2] |
| Curcumin | A549R | Radiation-induced NSCLC | 33.06 | |
| Gedunin | A549 | Lung Cancer | Not explicitly for EMT, but induces apoptosis | [3] |
Table 2: Effects on Epithelial-Mesenchymal Transition (EMT) Markers
| Compound | Cell Line | Effect on E-cadherin | Effect on N-cadherin | Effect on Vimentin | Citation |
| This compound | SGC-7901 | Increased expression | Decreased expression | Decreased expression | [1] |
| Berberine | SiHa | Upregulation | Inhibition | Inhibition | |
| Curcumin | A549 | Increased expression | Decreased expression | Decreased expression | |
| Gedunin | LNCaP (Prostate) | Indirectly stabilized via Hsp90 inhibition | Indirectly destabilized via Hsp90 inhibition | Indirectly destabilized via Hsp90 inhibition |
Signaling Pathways and Experimental Workflows
The inhibitory effects of these compounds on EMT are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing EMT inhibition.
This compound's Mechanism of Action
This compound is identified as a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in epigenetic regulation. Inhibition of LSD1 by this compound leads to changes in histone methylation, subsequently affecting the expression of genes that regulate EMT.
Berberine's Mechanism of Action
Berberine has been shown to reverse EMT by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. It interferes with the phosphorylation of Smad proteins, which are key transcription factors in the TGF-β cascade that promotes EMT.
Curcumin's Mechanism of Action
Curcumin is known to inhibit EMT by modulating the PI3K/Akt/mTOR signaling pathway. By blocking this pathway, Curcumin prevents the downstream activation of transcription factors that drive the EMT process.
Gedunin's Mechanism of Action
Gedunin functions as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein responsible for the stability and function of numerous client proteins, including several kinases and transcription factors that are integral to EMT signaling pathways. By inhibiting Hsp90, Gedunin promotes the degradation of these client proteins.
References
- 1. This compound, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hsp90 inhibitor gedunin causes apoptosis in A549 lung cancer cells by disrupting Hsp90:Beclin-1:Bcl-2 interaction and downregulating autophagy [pubmed.ncbi.nlm.nih.gov]
Arborinine and its Synthetic Analogs: A Comparative Guide to Structure-Activity Relationships
An In-depth Analysis of Arborinine, a promising natural acridone alkaloid, and its synthetic derivatives reveals key structural features influencing its anticancer and enzyme-inhibiting activities. This guide provides a comparative overview of their biological performance, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug development.
This compound, a naturally occurring acridone alkaloid, has garnered significant attention for its potent biological activities, particularly as an inhibitor of Lysine-Specific Demethylase 1 (LSD1) and its cytotoxic effects against various cancer cell lines. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective analogs. This guide synthesizes available data to compare this compound with its synthetic derivatives, offering insights into the molecular determinants of their bioactivity.
Comparative Biological Activity of this compound and Analogs
The biological activity of this compound and its synthetic analogs is primarily assessed through their ability to inhibit cancer cell proliferation (cytotoxicity) and their enzymatic inhibition of targets like LSD1. The following table summarizes the available quantitative data, highlighting how modifications to the this compound scaffold impact its efficacy.
| Compound | Modification | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| This compound | - | 786O (Renal) | 30.62 (48h), 20.92 (72h) | [1] |
| A498 (Renal) | 39.09 (48h), 27.01 (72h) | [1] | ||
| 769P (Renal) | 15.67 (48h), 14.94 (72h) | [1] | ||
| Caki1 (Renal) | 31.42 (48h), 30.26 (72h) | [1] | ||
| OSRC2 (Renal) | 30.35 (48h), 17.37 (72h) | [1] | ||
| NCI-N87 (Gastric) | 5.67 | [2] | ||
| BGC-823 (Gastric) | 7.26 | [2] | ||
| MGC803 (Gastric) | 4.75 | [2] | ||
| SGC-7901 (Gastric) | 1.96 | [2] | ||
| HGC-27 (Gastric) | 5.70 | [2] | ||
| SGC-7901/ADR (Adriamycin-resistant Gastric) | 0.24 | [2] | ||
| SGC-7901/VCR (Vincristine-resistant Gastric) | 1.09 | [2] | ||
| MGC803/PTX (Paclitaxel-resistant Gastric) | 1.32 | [2] | ||
| Hypothetical Analog 1 | Removal of 1-hydroxy group | LSD1 | Data not available | - |
| Hypothetical Analog 2 | O-methylation of 1-hydroxy group | LSD1 | Data not available | - |
| Hypothetical Analog 3 | Demethylation of N10-methyl group | LSD1 | Data not available | - |
Note: Data for hypothetical analogs are based on qualitative SAR findings and are intended to guide future research. Specific IC50 values are not available from the reviewed literature.
Structure-Activity Relationship (SAR) Insights
The core acridone structure of this compound is fundamental to its activity. However, specific functional groups play a critical role in modulating its potency and selectivity.
-
The 1-Hydroxy Group: This group is considered crucial for the biological activity of many acridone alkaloids. Its removal or modification, such as through O-methylation, is predicted to significantly decrease or abolish activity.
-
The N10-Methyl Group: The methylation at the nitrogen atom in the acridone ring is another important feature. Analogs lacking this methyl group are expected to exhibit reduced potency.
-
Substitutions on the Aromatic Rings: The methoxy groups on the A-ring of this compound contribute to its overall lipophilicity and electronic properties, which can influence cell permeability and target binding. The introduction of other substituents, such as nitro or amino groups, on the aromatic rings of the acridone scaffold has been shown to have a variable impact on cytotoxicity in other acridone series.
Signaling Pathway of this compound in Cancer Cells
This compound exerts its anticancer effects, at least in part, by inhibiting the KDM1A/UBE2O signaling pathway. As an LSD1 (also known as KDM1A) inhibitor, this compound prevents the demethylation of histones, leading to changes in gene expression. This inhibition results in the increased expression of H3K4me1/2 and H3K9me1/2.[1] Furthermore, this compound has been shown to decrease the protein level of UBE2O, a downstream target of KDM1A, which is implicated in cancer progression.[1] This cascade of events ultimately leads to cell cycle arrest at the S phase and apoptosis in cancer cells.
Caption: this compound's mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
LSD1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LSD1.
-
Reagent Preparation: Prepare the assay buffer, LSD1 enzyme solution, H3K4me2 peptide substrate, and the test compounds (this compound and its analogs) at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the LSD1 enzyme to the assay buffer.
-
Inhibitor Addition: Add the test compounds to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Detection: Stop the reaction and measure the product formation. This can be done using various methods, such as a coupled-enzyme assay that produces a fluorescent or colorimetric signal.
-
Data Analysis: Calculate the percentage of LSD1 inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Caption: Workflow for the LSD1 inhibition assay.
Conclusion
This compound stands out as a promising natural product with significant anticancer potential, particularly through its inhibition of the LSD1 enzyme. The structure-activity relationship studies, although still in their early stages for this compound-specific analogs, suggest that the 1-hydroxy and N10-methyl groups are critical for its activity. Future research should focus on the systematic synthesis and evaluation of this compound derivatives to develop more potent and selective anticancer agents. The experimental protocols and SAR insights provided in this guide offer a foundational framework for researchers to advance the development of this important class of compounds.
References
Head-to-head comparison of Arborinine and cisplatin in cervical cancer models.
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals significant differences in the anti-cancer activity and mechanism of action between the natural acridone alkaloid Arborinine and the conventional chemotherapeutic agent cisplatin in cervical cancer models. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes key findings from in vitro studies, highlighting this compound's potent cytotoxicity and distinct apoptotic pathway.
Executive Summary
This compound demonstrates superior cytotoxicity against HeLa human cervical cancer cells compared to cisplatin. Notably, this compound induces apoptosis through a caspase-dependent pathway without causing DNA damage, a key differentiator from cisplatin's mechanism of action, which relies on inducing DNA lesions. Furthermore, this compound has been shown to be significantly more effective at inhibiting the growth of 3D tumor spheroids, a model that more closely mimics in vivo tumor environments.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in HeLa cervical cancer cells from comparative studies. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Fold Difference (vs. Cisplatin) | Reference |
| This compound | HeLa | 6.40 | ~5-fold more potent | [1][2] |
| Cisplatin | HeLa | ~32.0 (calculated) | - | [1][2] |
| This compound | HeLa | 1.84 | ~6.75-fold more potent | [3] |
| Cisplatin | HeLa | 12.43 | - | [3] |
Performance Comparison in 3D Tumor Spheroid Models
In addition to 2D cell culture, the efficacy of this compound and cisplatin was compared in 3D tumor spheroid models, which better represent the complex cell-cell interactions and microenvironment of solid tumors. Studies report that this compound inhibits the growth of HeLa tumor spheroids much more potently than cisplatin, as well as other chemotherapeutic drugs like bleomycin and gemcitabine.[1]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the anti-cancer activity of this compound and cisplatin lies in their distinct mechanisms of inducing cell death.
This compound triggers apoptosis through a caspase-dependent pathway that does not involve DNA damage.[1] This is a significant advantage as it may lead to fewer side effects associated with genotoxicity. This compound treatment leads to the downregulation of the anti-apoptotic protein BCL2L1.[3] Furthermore, this compound has been shown to suppress cancer cell migration by downregulating key regulators of the epithelial-mesenchymal transition (EMT).[1]
Cisplatin , a platinum-based compound, exerts its cytotoxic effects primarily by inducing DNA damage.[4] It forms adducts with DNA, which interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5] However, this mechanism is also responsible for its significant side effects and the development of drug resistance.[4]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental procedures, the following diagrams are provided.
References
Validating the Arborinine-KDM1A Interaction: A Comparative Guide to Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and methodologies for validating the interaction between the natural product Arborinine and its target, Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. The objective is to offer a comprehensive resource for researchers seeking to evaluate this interaction and compare its binding characteristics with other known KDM1A inhibitors.
Comparative Analysis of KDM1A Inhibitors
The interaction between a small molecule inhibitor and its protein target is a critical factor in drug development. While this compound has been identified as a potential inhibitor of KDM1A, direct quantitative binding data from biochemical assays remains limited in publicly available literature. The majority of reported values are IC50s derived from cell-based assays, which measure the concentration of the inhibitor required to achieve a 50% reduction in a specific cellular process (e.g., cell proliferation). In contrast, biochemical assays directly measure the binding affinity (Kd) or inhibition constant (Ki) of the compound to the purified enzyme.
This section compares the available data for this compound with two other well-characterized KDM1A inhibitors, Bomedemstat and Seclidemstat. It is important to note the distinction between cell-based IC50 values and biochemical binding constants for an accurate comparison.
| Compound | Target | Assay Type | Value | Reference |
| This compound | KDM1A | Cell-based (Gastric Cancer Cell Proliferation) | IC50: 0.24 - 7.26 µM | [1] |
| KDM1A | Cell-based (Renal Cancer Cell Proliferation) | IC50: 14.94 - 39.09 µM | [2] | |
| Bomedemstat | KDM1A | Biochemical | IC50: 9.7 ± 4.0 nM | |
| Seclidemstat | KDM1A | Biochemical | Ki: 31 nM | |
| KDM1A | Biochemical | IC50: 13 nM |
Experimental Protocols for Binding Assays
Several biophysical and biochemical techniques are commonly employed to validate and quantify the interaction between a small molecule and a protein target. The following are detailed methodologies for three standard binding assays relevant to the this compound-KDM1A interaction.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled ligand (tracer) upon binding to a larger molecule (protein). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the protein, its tumbling is restricted, leading to an increase in polarization. A test compound that competes with the tracer for binding to the protein will cause a decrease in polarization.
Methodology:
-
Reagents and Preparation:
-
Purified recombinant KDM1A protein.
-
A fluorescently labeled tracer that binds to KDM1A.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Test compound (this compound or other inhibitors) serially diluted in assay buffer.
-
-
Assay Procedure:
-
Add a fixed concentration of the fluorescent tracer and KDM1A to the wells of a microplate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission filters appropriate for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand is titrated into a solution containing the protein, and the heat released or absorbed during binding is measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Methodology:
-
Sample Preparation:
-
Dialyze purified KDM1A and the test compound (this compound) into the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES or phosphate buffer with 150 mM NaCl at a specific pH.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the KDM1A solution into the sample cell of the calorimeter and the test compound into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The heat change after each injection is measured relative to a reference cell containing only buffer.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of the association and dissociation of the interacting molecules, providing kinetic information (kon and koff) in addition to the binding affinity (Kd).
Methodology:
-
Chip Preparation:
-
Immobilize purified KDM1A onto the surface of a sensor chip (e.g., via amine coupling).
-
The chip surface is typically coated with a carboxymethylated dextran matrix.
-
-
Binding Measurement:
-
Flow a solution containing the test compound (analyte) at various concentrations over the sensor chip surface.
-
The binding of the analyte to the immobilized KDM1A causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).
-
After the association phase, flow buffer over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgram shows the change in RU over time, representing the association and dissociation phases.
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of the this compound-KDM1A interaction, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating this compound-KDM1A interaction using binding assays.
Caption: Simplified signaling pathway of KDM1A inhibition by this compound.
References
Comparative Bioactivity of Arborinine from Diverse Natural Sources: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the bioactivity of Arborinine, an acridone alkaloid, isolated from various natural plant sources. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at its anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Abstract
This compound, a naturally occurring acridone alkaloid, has garnered significant scientific interest due to its wide spectrum of pharmacological activities. It is predominantly found in plants of the Rutaceae family. This guide synthesizes experimental data from multiple studies to compare the cytotoxic, antimicrobial, and anti-inflammatory bioactivities of this compound derived from different plant species. A key mechanistic insight into its anticancer effect, the inhibition of the KDM1A/UBE2O signaling pathway, is also detailed. The information is presented to facilitate further research and development of this compound as a potential therapeutic agent.
Data Summary
The bioactivity of this compound can vary depending on its natural source. The following tables summarize the quantitative data on its cytotoxic, antimicrobial, and anti-inflammatory activities as reported in various studies.
Table 1: Comparative Cytotoxic Activity of this compound from Different Natural Sources
| Natural Source | Cancer Cell Line | Assay | IC50 Value | Reference |
| Glycosmis pentaphylla | COLO-205 (Colon) | SRB | <10 µg/mL | [1] |
| OVCAR-3 (Ovarian) | SRB | <10 µg/mL | [1] | |
| T-47D (Breast) | SRB | <10 µg/mL | [1] | |
| Ruta graveolens | HeLa (Cervical) | MTT | 1.84 µM | [2] |
| MCF-7 (Breast) | MTT | 11.74 µM | [2] | |
| A431 (Skin) | MTT | 12.95 µM | [2] | |
| Glycosmis parva | SGC-7901 (Gastric) | MTT | 1.96 µM | [3] |
| SGC-7901/ADR (Gastric, Adriamycin-resistant) | MTT | 0.24 µM | [3] | |
| NCI-N87 (Gastric) | MTT | 5.67 µM | [3] | |
| BGC-823 (Gastric) | MTT | 7.26 µM | [3] | |
| MGC803 (Gastric) | MTT | 4.75 µM | [3] | |
| HGC-27 (Gastric) | MTT | 5.70 µM | [3] | |
| 786-O (Renal) | MTT | ~20 µM (at 48h) | [4] | |
| A498 (Renal) | MTT | ~25 µM (at 48h) | [4] | |
| Teclea gerrardii, Zanthoxylum leprieurii, Teclea trichocarpa | Plasmodium falciparum (HB3, Chloroquine-sensitive) | - | 3.85 ± 0.11 µM | [5] |
| Plasmodium falciparum (K1, Chloroquine-resistant) | - | 9.34 ± 0.37 µM | [5] |
Table 2: Comparative Antimicrobial Activity of this compound from Glycosmis pentaphylla
| Microorganism | Assay | Activity | Reference |
| Staphylococcus aureus | Agar Well Diffusion | Mild to moderate | [1] |
| Klebsiella pneumoniae | Agar Well Diffusion | Mild to moderate | [1] |
| Bacillus subtilis | Agar Well Diffusion | Mild to moderate | [1] |
| Candida albicans | Agar Well Diffusion | Mild to moderate | [1] |
Note: Specific MIC (Minimum Inhibitory Concentration) values for this compound from different sources are not consistently reported in the reviewed literature, hence a qualitative summary is provided.
Table 3: Anti-inflammatory Activity of this compound
| Assay | Method | IC50 Value | Reference |
| Inhibition of Albumin Denaturation | In vitro | 103.21 µg/mL (Lawsonia inermis L. leaves extract - Note: not pure this compound) | [6] |
| Membrane Stabilization | In vitro | 125.02 µg/mL (Rosa damascena. L flower - Note: not pure this compound) | [6] |
Note: Quantitative data for the anti-inflammatory activity of pure this compound is limited in the reviewed literature. The data presented is for plant extracts known to contain relevant compounds and provides a basis for further investigation.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to allow for replication and further studies.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.
2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is determined as the concentration that inhibits cell growth by 50%.[2][7]
Antimicrobial Assay
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound solution at different concentrations into the wells. A positive control (standard antibiotic) and a negative control (solvent) should be included.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[1]
Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats (In vivo)
This is a standard model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment.
-
Compound Administration: Administer this compound or a control vehicle orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[8][9][10]
Visualizations
The following diagrams illustrate key processes related to the study of this compound's bioactivity.
Conclusion
This compound exhibits significant bioactivity across a range of therapeutic areas, with its anticancer properties being the most extensively studied. The data compiled in this guide demonstrates that this compound's potency can be influenced by its natural source, highlighting the importance of considering the plant species in phytochemical studies. The elucidation of its inhibitory action on the KDM1A/UBE2O signaling pathway provides a solid foundation for mechanism-based drug discovery and development.[11][12] The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for the scientific community to standardize methodologies and accelerate research into the therapeutic potential of this compound. Further investigations are warranted to explore its full clinical utility.
References
- 1. hereditybio.in [hereditybio.in]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. japsonline.com [japsonline.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Safety Operating Guide
Proper Disposal Procedures for Arborinine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the disposal of arborinine, a naturally occurring alkaloid.
A key determinant in the disposal protocol for any chemical is its hazard classification. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification significantly influences the recommended disposal methods. However, it is imperative to always consult and adhere to all prevailing country, federal, state, and local regulations, as these may have specific requirements for non-hazardous chemical waste.[1]
Immediate Safety and Handling
While this compound is not classified as hazardous, standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat to avoid inhalation and contact with eyes and skin.[1] Handling should be performed in a well-ventilated area.[1]
This compound Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][2] |
| Molecular Weight | 285.29 g/mol | [1][3] |
| Appearance | Powder/Solid | [3][4] |
| CAS Number | 5489-57-6 | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Slightly soluble in water (53.21 mg/L @ 25 °C est.).[5] | |
| Storage | Recommended to be stored desiccated at -20°C for long-term stability.[4] |
This compound Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of this compound waste.
-
Waste Characterization : Confirm that the waste stream contains only this compound and non-hazardous solvents or materials. If mixed with hazardous substances, the entire mixture must be treated as hazardous waste.
-
Consult Local Regulations : Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority to confirm the approved disposal method for non-hazardous chemical waste.[1][6][7]
-
Solid Waste Disposal :
-
Aqueous Solution Disposal :
-
Solvent-Based Solution Disposal :
-
Solutions of this compound in solvents such as DMSO, acetone, or ethyl acetate should be collected in a designated, compatible waste container.[4]
-
Label the container clearly with "Non-hazardous Waste," the chemical name ("this compound"), and the solvent used.
-
Arrange for pickup and disposal through your institution's chemical waste program. Do not dispose of organic solvents down the drain.
-
-
Empty Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7]
-
The rinsate should be collected and disposed of as chemical waste, following the procedures for solvent-based solutions.[7]
-
After rinsing, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies.[7] Deface the original label to prevent misuse.[6]
-
Experimental Protocol: Spill Cleanup
In the event of a spill of solid this compound, the following procedure should be followed:
-
Ensure Safety : Cordon off the spill area to prevent cross-contamination. Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[8][9]
-
Containment : For a powder spill, care should be taken to avoid creating dust.[10]
-
Cleanup :
-
Disposal of Cleanup Materials : Place all contaminated absorbent materials, paper towels, and gloves into a sealed plastic bag.[8][10] Label the bag as "Non-hazardous waste: this compound spill debris" and dispose of it according to your institution's procedures for solid waste.
-
Decontamination : Clean the affected area and any contaminated equipment with a suitable laboratory detergent and water.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:5489-57-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound, 5489-57-6 [thegoodscentscompany.com]
- 6. sfasu.edu [sfasu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Laboratory Spill Response Procedures | YSU [ysu.edu]
- 9. westlab.com [westlab.com]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
Personal protective equipment for handling Arborinine
Essential Safety and Handling Guide for Arborinine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on available data and general laboratory safety protocols.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][2][3][4] |
| Molecular Weight | 285.29 g/mol | [1][2][3] |
| CAS Number | 5489-57-6 | [1][2][5] |
| Melting Point | 175 - 177.5 °C | [2][3][6][7] |
| Boiling Point | 508.4 °C (Predicted) | [2][7] |
| Appearance | Solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5] | |
| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. Recommended to store at 2°C - 8°C with the container well closed.[1][2] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure, as comprehensive toxicity data is not available. The following PPE is recommended based on general laboratory safety standards for handling solid chemical compounds.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[8][9]
-
Eye Protection : Safety glasses with side shields or goggles are mandatory to protect against dust particles and splashes.[8]
-
Skin and Body Protection : A lab coat or long-sleeved shirt and long pants should be worn to protect the skin.[8][10] For tasks with a higher risk of dust generation, disposable coveralls may be considered.
-
Respiratory Protection : If handling large quantities or if there is a potential for aerosolization of the powder, a respirator with a particulate filter (e.g., N95 or P2) should be used.[11] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Operational Plans: Safe Handling Procedures
Adherence to the following procedural steps will help ensure the safe handling of this compound in a laboratory setting.
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Preventing Contamination : Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where this compound is handled.
-
Dispensing : When weighing or transferring the powder, do so carefully to avoid creating dust. Use a spatula or other appropriate tools.
-
Housekeeping : Keep the work area clean. Promptly clean up any spills according to the spill management protocol.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[8]
Experimental Workflow: Handling this compound
Caption: Experimental workflow for safely handling this compound.
Disposal Plans
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Unused Product : Unused this compound should be disposed of as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Empty Containers : Empty containers should be rinsed with an appropriate solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.
Logical Relationship: this compound Waste Disposal
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 5489-57-6 | XA163699 | Biosynth [biosynth.com]
- 3. This compound | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS:5489-57-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 5489-57-6 [m.chemicalbook.com]
- 8. arboriskinsurance.com [arboriskinsurance.com]
- 9. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 10. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 11. bvl.bund.de [bvl.bund.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
